(S)-phenyl(pyridin-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(S)-phenyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1 |
InChI Key |
BAEZXIOBOOEPOS-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Phenyl(pyridin-2-yl)methanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Phenyl(pyridin-2-yl)methanamine, a chiral amine of significant interest in medicinal chemistry and organic synthesis, serves as a versatile building block for the development of novel therapeutic agents. Its unique structural motif, featuring a stereogenic center connecting a phenyl and a pyridyl group, makes it a valuable scaffold for designing molecules with specific biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to support researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a chiral compound with the Chemical Abstracts Service (CAS) registry number 39930-11-5 . A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 39930-11-5 | [Internal Database] |
| Molecular Formula | C₁₂H₁₂N₂ | [Internal Database] |
| Molecular Weight | 184.24 g/mol | [Internal Database] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | [Internal Database] |
| Storage Conditions | Store in a cool, dark, and dry place. Inert atmosphere recommended. | [Internal Database] |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound can be achieved through various strategies, primarily involving the asymmetric reduction of the corresponding ketone precursor, phenyl(pyridin-2-yl)methanone, or the resolution of the racemic amine.
Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone
A highly efficient method for obtaining the direct precursor, (S)-phenyl(pyridin-2-yl)methanol, involves biocatalytic asymmetric reduction. This alcohol can then be converted to the desired amine.
Experimental Protocol: Biocatalytic Reduction of Phenyl(pyridin-2-yl)methanone [1]
-
Cultivation of Biocatalyst: Lactobacillus paracasei BD101 is cultivated in a suitable medium (e.g., MRS broth) under optimal growth conditions.
-
Bioreduction: Whole cells of L. paracasei BD101 are harvested and suspended in a buffer solution (e.g., phosphate buffer, pH 7.0) containing glucose as a co-substrate. Phenyl(pyridin-2-yl)methanone, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol), is added to the cell suspension.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude (S)-phenyl(pyridin-2-yl)methanol can be purified by column chromatography on silica gel.
Subsequent Conversion to Amine: The obtained (S)-alcohol can be converted to the (S)-amine via standard synthetic procedures, such as activation of the hydroxyl group (e.g., tosylation or mesylation) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent).
Chiral Resolution of Racemic Phenyl(pyridin-2-yl)methanamine
An alternative approach is the synthesis of the racemic amine followed by chiral resolution.
Experimental Protocol: Classical Resolution with a Chiral Acid
-
Salt Formation: A solution of racemic phenyl(pyridin-2-yl)methanamine in a suitable solvent (e.g., ethanol or methanol) is treated with a half-molar equivalent of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.
-
Fractional Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration and washed with a small amount of cold solvent. The process of recrystallization may be repeated to enhance the diastereomeric purity. The resolved salt is then treated with a base (e.g., NaOH or NaHCO₃) to liberate the free this compound, which is subsequently extracted with an organic solvent.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine is determined using chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
Potential Biological Activities and Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively reported, the broader class of phenyl-pyridine and related derivatives has shown significant biological activities. This suggests that this compound could be a valuable lead compound for targeting various cellular pathways.
Derivatives of phenyl(pyridin-2-yl)methanamine have been investigated for their potential as:
-
Inhibitors of Bloom Helicase (BLM): Some 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been identified as potent inhibitors of Bloom Helicase, a key enzyme in DNA replication and repair.[2] Inhibition of BLM is a potential therapeutic strategy for certain cancers.
-
A₃ Adenosine Receptor Antagonists: Certain 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives, which share structural similarities, have been developed as selective A₃ adenosine receptor antagonists.[3] These receptors are implicated in inflammatory processes and cancer.
-
Nek2 Inhibitors: Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as inhibitors of Nek2, a kinase involved in cell cycle regulation.[4] Overexpression of Nek2 is associated with various cancers.
Based on these findings, it is plausible that this compound could serve as a scaffold for developing inhibitors that target signaling pathways associated with DNA repair, purinergic signaling, or cell cycle control.
Postulated Drug Discovery Workflow
Caption: Postulated workflow for drug discovery starting from this compound.
Potential Signaling Pathway Involvement
Given the activity of its derivatives as kinase inhibitors, one can hypothesize that compounds derived from this scaffold could interfere with phosphorylation cascades crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
This compound is a chiral building block with considerable potential in the field of drug discovery. Its synthesis can be accomplished through established methods of asymmetric synthesis or chiral resolution. While its direct biological targets are yet to be fully elucidated, the demonstrated activity of its derivatives against key cellular targets such as kinases and helicases underscores its importance as a privileged scaffold. This technical guide provides a foundational resource for researchers to further explore the synthetic utility and therapeutic potential of this versatile molecule. Further investigation into its biological activity is warranted and could lead to the development of novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution and stereospecificity of 6-phenyl-4-phenylethynyl- 1,4-dihydropyridines as selective A(3) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of (S)-phenyl(pyridin-2-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of a robust method for the asymmetric synthesis of (S)-phenyl(pyridin-2-yl)methanamine. The synthesis leverages a well-established diastereoselective reduction of a chiral N-sulfinylimine intermediate. Detailed experimental protocols for the synthesis and purification are provided. Furthermore, this guide includes a summary of the characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, essential for the verification of the final product's identity and purity. Methodologies for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are also discussed.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Specifically, molecules incorporating a pyridine ring and a chiral benzylic amine center, such as this compound, are valuable building blocks in medicinal chemistry. The precise control of stereochemistry is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide details a reliable and scalable synthetic route to obtain the (S)-enantiomer of phenyl(pyridin-2-yl)methanamine with high optical purity. The strategy involves the condensation of a prochiral ketone with a chiral sulfinamide auxiliary, followed by diastereoselective reduction and subsequent removal of the auxiliary.
Synthetic Strategy
The chosen synthetic pathway is a three-step process designed for high stereocontrol and good overall yields.
-
Imine Formation: Condensation of the starting ketone, 2-benzoylpyridine, with enantiopure (S)-p-toluenesulfinamide. This reaction forms a chiral N-sulfinylimine. The sulfinyl group directs the subsequent reduction.
-
Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced using a hydride reagent. The steric hindrance and electronic properties of the sulfinyl group guide the hydride to attack from a specific face, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The chiral p-toluenesulfinyl auxiliary is removed under acidic conditions to yield the desired primary amine, this compound, typically as its hydrochloride salt.
The overall synthetic scheme is visualized below.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. IR spectra should be recorded on an FT-IR spectrometer.
Step 1: Synthesis of (S,E)-N-(phenyl(pyridin-2-yl)methylene)-4-methylbenzenesulfinamide
-
To a round-bottom flask charged with a magnetic stir bar, add 2-benzoylpyridine (1.0 eq) and (S)-(+)-p-toluenesulfinamide (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise to the solution.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound as a solid.
Step 2: Diastereoselective Reduction to (S)-N-((S)-phenyl(pyridin-2-yl)methyl)-4-methylbenzenesulfinamide
-
Dissolve the N-sulfinylimine from Step 1 in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -48°C in a dry ice/acetone bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at -48°C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve the sulfinamide from Step 2 in methanol.
-
Add a solution of hydrochloric acid in methanol (e.g., 2 M HCl in MeOH, 3.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the cleavage of the sulfinyl group by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
To obtain the free amine, dissolve the salt in water and basify to pH > 10 with 2 M aqueous NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| Appearance | Liquid or semi-solid |
NMR Spectroscopy Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the final product in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | Py-H6 |
| ~7.65 | td | 1H | Py-H4 |
| ~7.25-7.40 | m | 5H | Phenyl-H |
| ~7.15 | ddd | 1H | Py-H5 |
| ~7.10 | d | 1H | Py-H3 |
| ~5.10 | s | 1H | CH-NH₂ |
| ~2.50 | br s | 2H | NH₂ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | Py-C2 |
| ~149.0 | Py-C6 |
| ~144.0 | Phenyl-C1 (ipso) |
| ~136.5 | Py-C4 |
| ~128.5 | Phenyl-C3/C5 |
| ~127.5 | Phenyl-C4 |
| ~127.0 | Phenyl-C2/C6 |
| ~122.0 | Py-C5 |
| ~121.5 | Py-C3 |
| ~60.0 | CH-NH₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (amine) |
| 3030-3060 | Medium | Aromatic C-H stretch |
| 1590, 1560, 1470 | Strong | C=C and C=N ring stretching (pyridine) |
| 1450 | Strong | C=C stretching (phenyl) |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |
| 700 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |
Enantiomeric Purity Analysis
The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC.
Protocol Outline:
-
Column: A suitable chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) is typically effective.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Procedure: Inject a solution of the racemic amine to determine the retention times of both enantiomers. Subsequently, inject a solution of the synthesized (S)-amine under the same conditions to determine the peak areas for each enantiomer and calculate the e.e.
Experimental Workflow Visualization
The logical flow from reaction setup to final product analysis is a critical component of reproducible research.
Conclusion
This technical guide outlines a reliable and stereocontrolled method for the synthesis of this compound. The use of a chiral sulfinamide auxiliary provides an effective means of inducing asymmetry in the reduction of the intermediate imine. The provided protocols for synthesis, purification, and characterization serve as a comprehensive resource for researchers requiring access to this valuable chiral building block. Adherence to these methods should allow for the consistent production of the target compound with high chemical and optical purity.
Spectroscopic Analysis of Chiral Amines: A Technical Guide to (S)-phenyl(pyridin-2-yl)methanamine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of chiral amines, with a specific focus on (S)-phenyl(pyridin-2-yl)methanamine. Due to the limited availability of published spectroscopic data for this specific enantiomer, this document presents representative data from a closely related analogue, phenyl(pyridin-2-yl)methanol, to illustrate the analytical principles and expected spectral features. The methodologies described herein are standard for the analysis of small organic molecules and are directly applicable to the titular compound.
Introduction
This compound is a chiral amine with potential applications in medicinal chemistry and catalysis. Its structure, comprising a pyridine ring, a phenyl group, and a stereocenter, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide details the standard spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
The following sections outline the typical experimental procedures for acquiring NMR, IR, and MS data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[1]
-
The solution is transferred to a standard 8-inch NMR tube, ensuring the final volume fills the tube to a depth of about 4.5 cm.[1]
-
The sample solution should be clear and homogeneous. If any solid particles are present, the solution is filtered or the clear supernatant is carefully pipetted into the NMR tube.[1]
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR: The spectrum is typically acquired on the same instrument at a frequency of 100 MHz or 125 MHz. Chemical shifts are referenced to the residual solvent peak (e.g., 77.16 ppm for CDCl₃).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Thin Solid Film Method):
-
A small amount of the solid sample (approximately 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[3]
-
A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).[3]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
-
The salt plate is then placed in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
The data is processed using Fourier transform to obtain the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Sample Preparation:
-
The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]
-
This stock solution is then further diluted to a final concentration of around 10-100 µg/mL.[4]
-
Any particulate matter should be removed by filtration to prevent clogging of the instrument.[4]
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[5]
-
This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic field.[5]
-
A detector measures the abundance of each ion, generating a mass spectrum.
Spectroscopic Data Presentation
NMR Spectroscopy Data of Phenyl(pyridin-2-yl)methanol
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.57 (d, J = 5.0 Hz, 1H) | 160.8 |
| 7.62 (t, J = 7.5 Hz, 1H) | 147.8 |
| 7.38 (d, J = 7.0 Hz, 2H) | 143.2 |
| 7.34 (t, J = 7.0 Hz, 2H) | 136.8 |
| 7.28 (m, 1H) | 128.6 |
| 7.17 (d, J = 8.0 Hz, 1H) | 127.8 |
| 5.78 (s, 1H) | 127.1 |
| 5.29 (br s, 1H) | 122.4 |
| 121.4 | |
| 74.9 |
Data is for Phenyl(pyridin-2-yl)methanol and is illustrative.[2][6]
IR and MS Data of Phenyl(pyridin-2-yl)methanol
| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Wavenumber (cm⁻¹) | m/z |
| 3300-3500 (O-H stretch, broad) | 185 (M⁺) |
| 3000-3100 (Aromatic C-H stretch) | 108 |
| 1600, 1480 (C=C stretch, aromatic) |
Data is for Phenyl(pyridin-2-yl)methanol and is illustrative.[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure of (S)-phenyl(pyridin-2-yl)methanamine Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral metal complexes are at the forefront of coordination chemistry and materials science, with profound implications for catalysis, materials science, and pharmaceutical development. Among these, complexes featuring chiral pyridine-based ligands have garnered significant attention due to their versatile coordination modes and potential for inducing stereoselectivity in chemical reactions. This technical guide focuses on the structural elucidation of metal complexes incorporating the chiral ligand (S)-phenyl(pyridin-2-yl)methanamine. While crystallographic data for complexes of this specific ligand are not publicly available, this guide presents a comprehensive analysis of a closely related zinc(II) complex, providing valuable insights into the anticipated structural features and coordination chemistry. Furthermore, this document outlines detailed experimental protocols for the synthesis and crystallization of such complexes and proposes a potential signaling pathway for their biological activity based on studies of similar pyridine-containing metal complexes.
Crystal Structure Analysis
To date, a definitive crystal structure for a metal complex of this compound has not been reported in open literature. However, the crystal structure of a zinc(II) thiocyanate complex with the closely related chiral ligand, (S)-1-phenyl-N,N-bis-[(pyridin-2-yl)meth-yl]ethanamine (S-ppme), provides critical insights into the potential coordination environment.
The complex, [Zn(NCS)₂(C₂₀H₂₁N₃)], was characterized using synchrotron single-crystal diffraction. The central Zn(II) ion exhibits a distorted square-pyramidal coordination geometry.[1] Three nitrogen atoms from the chiral S-ppme ligand and one nitrogen atom from a thiocyanate anion occupy the equatorial plane. The apical position is filled by the nitrogen atom of a second thiocyanate anion.[1]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic and structural parameters for the [Zn(NCS)₂(S-ppme)] complex.[1] This data serves as a valuable reference point for researchers working on the synthesis and characterization of new complexes with this compound and its derivatives.
| Parameter | Value |
| Chemical Formula | C₂₂H₂₁N₅S₂Zn |
| Formula Weight | 501.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.7839 (2) |
| b (Å) | 15.0118 (4) |
| c (Å) | 9.0284 (3) |
| α (°) | 90 |
| β (°) | 113.858 (1) |
| γ (°) | 90 |
| Volume (ų) | 1086.19 (5) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.531 |
| Absorption Coefficient (mm⁻¹) | 1.48 |
| F(000) | 516 |
| Selected Bond Lengths (Å) | |
| Zn—N(S-ppme) (avg) | 2.183 (2) |
| Zn—N(NCS) (avg) | 1.986 (2) |
| Selected Bond Angles (°) | |
| N—Zn—N (in equatorial plane) | Ranges from 78.91 (7) to 142.10 (7) |
| N(apical)—Zn—N(equatorial) | Ranges from 95.39 (7) to 109.11 (7) |
| Intermolecular Interactions | |
| C—H···S Hydrogen Bonds | Present |
| π-π Stacking Distance (Å) | 3.482 (1) |
Experimental Protocols
The synthesis and crystallization of chiral metal complexes require meticulous attention to detail to ensure the formation of high-quality single crystals suitable for X-ray diffraction. The following protocols are proposed based on established methods for the synthesis of related pyridine-based metal complexes.
Synthesis of a Generic this compound Metal(II) Complex
This protocol describes a general procedure for the synthesis of a metal(II) complex, which can be adapted for various divalent metal salts like CuCl₂, Zn(NO₃)₂, or Ni(OAc)₂.
Methodology:
-
Ligand Solution: Dissolve one equivalent of this compound in anhydrous methanol.
-
Metal Salt Solution: In a separate flask, dissolve one equivalent of the chosen metal(II) salt in anhydrous methanol.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum.
Crystallization Protocol
The growth of single crystals suitable for X-ray crystallography is often the most challenging step. The following methods are commonly employed for the crystallization of organometallic complexes.
Methodologies:
-
Slow Evaporation: Dissolve the complex in a suitable solvent (e.g., dichloromethane, DMF) to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Dissolve the complex in a small amount of a solvent in which it is soluble (e.g., methanol). Place this vial inside a larger sealed container that contains a small amount of an "anti-solvent" in which the complex is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Proposed Signaling Pathway for Biological Activity
While the biological activity of this compound complexes has not been specifically reported, studies on related metal complexes containing pyridine and terpyridine ligands suggest potential anticancer properties.[2][3] These complexes are often shown to induce cell death in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic and other cell death pathways.[2]
Based on this, a hypothetical signaling pathway for the biological activity of this compound metal complexes can be proposed. This pathway provides a framework for future research into the pharmacological potential of these compounds.
Pathway Description:
-
Cellular Uptake: The metal complex is internalized by cancer cells.
-
ROS Generation: The complex induces the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell.
-
Signaling Cascade Activation/Inhibition: The elevated ROS levels can modulate key cellular signaling pathways. This may include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are critical regulators of cell survival and proliferation.
-
Induction of Cell Death: The alterations in these signaling pathways can trigger various forms of programmed cell death, including apoptosis and autophagy, as well as lead to cell cycle arrest, collectively inhibiting cancer cell growth.
Conclusion
This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of this compound complexes. While a definitive structure of a complex with this exact ligand is yet to be determined, the analysis of a closely related zinc complex offers a robust predictive model for its coordination chemistry. The provided experimental protocols for synthesis and crystallization serve as a practical starting point for researchers in the field. Furthermore, the proposed signaling pathway for biological activity opens new avenues for investigation into the potential therapeutic applications of these chiral metal complexes. Further research is warranted to isolate and characterize complexes of this compound and to validate the proposed mechanisms of action, which could lead to the development of novel catalysts and therapeutic agents.
References
- 1. Crystal structure of {(S)-1-phenyl- N, N-bis-[(pyridin-2-yl)meth-yl]ethanamine-κ3N, N', N''}bis-(thio-cyanato-κ N)zinc from synchrotron data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cell death pathway induced by metal halide complexes of pyridine and derivative ligands in hepatocellular carcinoma cells - necrosis or apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Asymmetric Catalysis: A Technical Guide to the Discovery and History of Chiral Pyridine-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds has been a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. At the heart of this endeavor lies the development of effective chiral catalysts, among which those bearing pyridine-containing ligands have emerged as a versatile and powerful class. This technical guide provides an in-depth exploration of the discovery, history, and application of these remarkable ligands, offering a comprehensive resource for researchers and professionals in the field.
A Historical Perspective: The Dawn of Chiral Pyridine Ligands
The story of chiral pyridine-containing ligands is one of continuous innovation, marked by the development of distinct families of ligands that have each left an indelible mark on the field of asymmetric catalysis. While pyridine itself has long been a staple coordinating element in transition metal chemistry, the introduction of chirality into the ligand framework unlocked a new realm of possibilities for controlling the stereochemical outcome of reactions.
The development of these ligands can be broadly categorized into three major classes: Pyridine-Oxazoline (PyBox) ligands, Bipyridine ligands, and Aminophosphine ligands. Each class possesses unique structural features and has been instrumental in the advancement of a wide array of asymmetric transformations.
The Advent of Pyridine-Oxazoline (PyBox) Ligands
The introduction of Pyridine-bis(oxazoline), or PyBox, ligands by Hisao Nishiyama in 1989 marked a significant milestone in asymmetric catalysis.[1] These C2-symmetric, tridentate "pincer-type" ligands, featuring a central pyridine ring flanked by two chiral oxazoline moieties, offered a rigid and well-defined chiral environment around the metal center.[1] This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate. The first application of these ligands was in the rhodium-catalyzed asymmetric hydrosilylation of ketones, where they demonstrated remarkably high enantioselectivities.
The modular nature of PyBox synthesis, allowing for the variation of the substituents on the oxazoline ring, has led to the development of a large family of these ligands with tunable steric and electronic properties. This tunability has been key to their successful application in a diverse range of reactions.
The Rise of Chiral Bipyridine Ligands
Chiral 2,2'-bipyridine ligands represent another cornerstone in the history of chiral pyridine-containing ligands. The C2-symmetry in many of these ligands simplifies the analysis of the catalytic cycle and often leads to high enantioselectivities.[2][3] The synthesis of these ligands has been a subject of intense research, with methods ranging from the de novo construction of the pyridine nucleus to the coupling of pre-existing chiral pyridine units.[2][4]
The development of chiral bipyridines has been driven by the need for ligands that can effectively control the stereochemistry in a variety of metal-catalyzed reactions, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic alkylation.[3][5] The introduction of steric bulk and specific chiral elements into the bipyridine backbone has been a key strategy in optimizing their performance.
The Emergence of Chiral Pyridine-Aminophosphine Ligands
Chiral aminophosphine ligands containing a pyridine unit have emerged as a highly effective class of P,N-ligands for asymmetric catalysis. The combination of a soft phosphine donor and a hard nitrogen donor allows for fine-tuning of the electronic properties of the metal center. The development of these ligands has been particularly impactful in the field of asymmetric hydrogenation.[6][7]
Iridium complexes of chiral spiro aminophosphine ligands, for instance, have been shown to be highly efficient catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds, achieving high turnover numbers and excellent enantioselectivities.[7][8] The modular synthesis of these ligands, often starting from readily available chiral amino alcohols or diamines, has contributed to their widespread adoption.[9]
Quantitative Analysis of Ligand Performance
The efficacy of a chiral ligand is ultimately judged by its performance in a given catalytic reaction. The following tables summarize the quantitative data for various chiral pyridine-containing ligands in key asymmetric transformations, providing a comparative overview of their enantioselectivity and efficiency.
| Ligand Type | Ligand | Reaction | Substrate | Yield (%) | ee (%) | Reference |
| PyBox | (S)-i-Pr-PyBox | Hydrosilylation | Acetophenone | 95 | 93 | [1] |
| PyBox | (R,R)-Ph-PyBox | Negishi Coupling | Allylic chloride | - | 95 | [10] |
| PyBox | 1-Naphthylmethyl-PyBox | Nitro-Michael Addition | (E)-2-Azachalcone | 85 | 87 | [11] |
| Bipyridine | C2-symmetric diol | Cyclopropanation | Styrene | 94 | 99 | [2] |
| Bipyridine | C2-symmetric i-Pr | Cyclopropanation | Styrene | - | 44 | [3] |
| Bipyridine | 3,3'-dimethyl-diol | Thia-Michael Reaction | - | - | 84 | [12] |
| Aminophosphine | Spiro Aminophosphine (Ir complex) | Hydrogenation | Alkyl aryl ketone | - | 97 | [8] |
| Aminophosphine | Pyridine-aminophosphine (Ir complex) | Hydrogenation | Benzodiazepine | 99 | 99 | [6] |
| Aminophosphine | Tridentate Spiro Aminophosphine (Ir complex) | Hydrogenation | β-Aryl β-ketoester | >99 | >99 | [13] |
Table 1: Performance of Chiral Pyridine-Containing Ligands in Asymmetric Catalysis
Experimental Protocols: Synthesis of Key Ligands
The ability to synthesize chiral ligands efficiently and in high enantiomeric purity is crucial for their application in asymmetric catalysis. This section provides detailed experimental protocols for the synthesis of representative chiral pyridine-containing ligands.
Synthesis of a C2-Symmetric Pyridine-bis(oxazoline) (PyBox) Ligand
This protocol is based on the general method for the synthesis of PyBox ligands.[10][14]
Materials:
-
2,6-Pyridinedicarbonitrile
-
(S)-2-Amino-3-methyl-1-butanol
-
Anhydrous Zinc Chloride (ZnCl2)
-
Anhydrous Toluene
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 eq) and anhydrous toluene.
-
Add anhydrous zinc chloride (0.1 eq) to the suspension.
-
Add a solution of (S)-2-amino-3-methyl-1-butanol (2.2 eq) in anhydrous toluene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-i-Pr-PyBox ligand.
Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Synthesis of a C2-Symmetric 2,2'-Bipyridine Ligand
This protocol describes a general approach for the synthesis of C2-symmetric bipyridines via a nickel-mediated coupling reaction.[2]
Materials:
-
Chiral 2-chloropyridine derivative
-
Nickel(0) complex (e.g., Ni(COD)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous DMF
-
Saturated aqueous solution of EDTA
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral 2-chloropyridine derivative (1.0 eq) in anhydrous DMF.
-
Add the nickel(0) complex (0.5 eq) and triphenylphosphine (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of EDTA and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C2-symmetric 2,2'-bipyridine ligand.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its optical rotation measured. Chiral HPLC can be used to determine the enantiomeric excess.
Visualizing the Logic: Ligand Evolution and Catalytic Cycles
The development of chiral pyridine-containing ligands has been a process of rational design and evolution. Similarly, understanding the mechanism of the catalytic cycles they participate in is crucial for optimizing their performance. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. blog.strem.com [blog.strem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of new chiral nonracemic C2-symmetric and unsymmetric 2,2'-bipyridyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Chiral 2,2-Bipyridyl-Type Ligands [clentchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Enantioselective synthesis of tunable chiral pyridine-aminophosphine ligands and their applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral iridium spiro aminophosphine complexes: asymmetric hydrogenation of simple ketones, structure, and plausible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Stability and Storage of (S)-phenyl(pyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-phenyl(pyridin-2-yl)methanamine. The information is curated for professionals in research and drug development who utilize this chiral amine in their work. This document outlines known storage parameters, potential degradation pathways based on its chemical structure, and detailed experimental protocols for stability assessment.
Overview of this compound Stability
This compound is a chiral amine containing both a benzylamine and a 2-aminomethylpyridine moiety. The stability of this compound is influenced by the reactivity of these functional groups. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, and the benzylic position can also be a site for chemical reactions. Proper storage and handling are therefore crucial to maintain its chemical integrity and enantiomeric purity.
Recommended Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound. Adherence to these conditions will minimize degradation and preserve the quality of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C[1] | To minimize thermal degradation and slow down potential oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[1] | To prevent oxidation of the amine functional group. |
| Light | Keep in a dark place[1] | To prevent photodegradation. |
| Container | Keep container tightly closed | To prevent exposure to moisture and atmospheric oxygen. |
| Location | Store in a cool, well-ventilated area | General good laboratory practice for chemical storage. |
Predicted Stability Profile and Potential Degradation Pathways
| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |
| Oxidative | High | Oxidation of the amine to form corresponding imines, oximes, or other oxidative degradation products. The benzylic carbon is also susceptible to oxidation. |
| Thermal | Moderate | Degradation is possible at elevated temperatures, though aminopyridines are generally thermally stable. The specific degradation profile would need experimental determination. |
| Photolytic | Moderate to High | Compounds with aromatic rings and amine groups can be susceptible to photodegradation upon exposure to UV or visible light. |
| Hydrolytic (Acidic/Basic) | Low to Moderate | Generally stable to hydrolysis, but extreme pH conditions could potentially promote side reactions or salt formation which might affect stability. |
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a series of experiments including forced degradation studies and the development of a stability-indicating analytical method are required.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways. The following are representative protocols.
4.1.1. Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).
-
Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze using a stability-indicating HPLC method.
4.1.2. Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for a defined period, protected from light.
-
Sampling and Analysis: Monitor the reaction over time by withdrawing aliquots at regular intervals. Quench any remaining oxidizing agent if necessary and analyze by HPLC.
4.1.3. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature.
-
Sampling and Analysis: At specified time points, remove samples, allow them to cool to room temperature, dissolve the solid sample in a suitable solvent or dilute the solution sample, and analyze by HPLC.
4.1.4. Photodegradation
-
Sample Preparation: Prepare solutions of the compound in a photochemically transparent solvent (e.g., acetonitrile) and expose them to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze the samples at appropriate time intervals by HPLC.
Stability-Indicating Chiral HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
-
Column Selection: A chiral stationary phase (CSP) is required to separate the (S)-enantiomer from its potential (R)-enantiomer and any degradation products. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for this class of compounds.
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is resolved from all degradation product peaks generated during forced degradation studies.
Visualizations
The following diagrams illustrate key workflows in the stability assessment of this compound.
Caption: Logical workflow for a comprehensive stability assessment of a chiral amine.
Caption: Experimental workflow for conducting forced degradation studies.
Conclusion
The stability of this compound is critical for its reliable use in research and development. While specific degradation kinetics are not publicly documented, its chemical structure suggests susceptibility to oxidation and potential photodegradation. Strict adherence to the recommended storage conditions—namely, storage at -20°C under an inert atmosphere and protected from light—is paramount. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies in conjunction with a validated, stability-indicating chiral HPLC method is essential. The protocols and workflows provided in this guide offer a robust framework for researchers to assess and manage the stability of this compound.
References
A Technical Guide to (S)-phenyl(pyridin-2-yl)methanamine for Researchers and Drug Development Professionals
Introduction: (S)-phenyl(pyridin-2-yl)methanamine is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center connecting a phenyl and a pyridyl moiety, makes it a valuable scaffold for creating diverse compound libraries. The pyridine ring is a common feature in numerous therapeutic agents, valued for its ability to influence solubility, bioavailability, and to form key interactions with biological targets. The precise three-dimensional arrangement of the (S)-enantiomer is crucial, as stereochemistry profoundly impacts a drug's interaction with chiral biological systems like enzymes and receptors, ultimately determining its pharmacological activity and safety profile.[1][2] This guide provides a comprehensive overview of the commercial availability, suppliers, and technical data for this compound, alongside relevant synthetic protocols for its preparation.
Physicochemical and Structural Information
The fundamental properties of phenyl(pyridin-2-yl)methanamine are summarized below. It is critical to distinguish between the racemic mixture and the specific (S)-enantiomer, as they are distinct chemical entities.
| Property | Value | Source |
| IUPAC Name | (1S)-1-phenyl-1-(pyridin-2-yl)methanamine | (Calculated) |
| Synonyms | (S)-alpha-Phenyl-2-pyridinemethanamine | [3] |
| CAS Number | 203245-45-8 | [3] |
| Molecular Formula | C₁₂H₁₂N₂ | [4] |
| Molecular Weight | 184.24 g/mol | [4] |
| Physical Form | Liquid, semi-solid, or solid | [5] |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3][5] |
Note: Data for the racemate (CAS: 39930-11-5) is often more readily available. Researchers should verify the specifications for the specific enantiomer from their chosen supplier.
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers. The racemic version is more widely offered. Researchers should always request a Certificate of Analysis (CoA) to confirm the chemical identity, purity, and enantiomeric excess (ee) of the purchased material.
Table 1: Commercial Suppliers of this compound (CAS: 203245-45-8)
| Supplier | Product Number | Purity/Specification | Available Quantities |
| BLD Pharm | BD02211599 | Not specified | Inquire |
Table 2: Selected Commercial Suppliers of Racemic phenyl(pyridin-2-yl)methanamine (CAS: 39930-11-5)
| Supplier/Distributor | Brand/Manufacturer | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | Ambeed, Inc. | AMBH2D6F0FA4 | 95% | Inquire |
| Alchem Pharmtech | - | Z-08948 | 95% | 1g, 5g, 25g, 100g |
| BLD Pharm | - | BD164175 | Not specified | Inquire |
| Cenmed | - | C007B-408567 | Not specified | Inquire |
Synthetic Strategies and Experimental Protocols
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development. While classical resolution of a racemate is a viable strategy, modern asymmetric synthesis methods are often preferred for their efficiency. Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green technology for producing chiral amines from prochiral ketones.[6][7]
Example Experimental Protocol: Asymmetric Synthesis via Transamination
This protocol is a representative example of how an (S)-selective ω-transaminase could be used to synthesize the target molecule from the corresponding ketone, phenyl(pyridin-2-yl)methanone. Researchers must screen and optimize enzymes and reaction conditions for this specific substrate.
Objective: To synthesize this compound from phenyl(pyridin-2-yl)methanone using an (S)-selective ω-transaminase.
Materials:
-
Phenyl(pyridin-2-yl)methanone (Substrate)
-
(S)-selective ω-Transaminase (Biocatalyst)
-
Pyridoxal 5'-phosphate (PLP) (Cofactor)
-
Isopropylamine or other suitable amine donor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent (e.g., DMSO for substrate solubility)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Methodology:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add the PLP cofactor to the final concentration recommended by the enzyme supplier (typically 1 mM).
-
Enzyme Addition: Add the (S)-selective ω-transaminase to the buffered solution.
-
Substrate and Donor Addition: Dissolve the phenyl(pyridin-2-yl)methanone substrate in a minimal amount of DMSO and add it to the reaction mixture (e.g., to a final concentration of 10-50 mM). Add the amine donor (e.g., isopropylamine) in excess (e.g., 0.5–1.0 M). The use of specific amine donors can help drive the reaction equilibrium toward the product.[8]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine product using an appropriate analytical technique, such as HPLC or GC, with a chiral column to determine both conversion and enantiomeric excess.
-
Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >9 with a base (e.g., NaOH). Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine product can be further purified by silica gel column chromatography if necessary.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the enantiomeric excess using chiral HPLC.
Role in Research and Drug Discovery
Chiral amines like this compound are critical starting materials in drug discovery. The pyridine scaffold is present in a wide array of approved drugs, including antivirals, anti-inflammatories, and anticancer agents. This specific building block allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of derivatives with modifications on the phenyl or pyridyl rings. The defined stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]
Figure 1. Role of this compound in a Drug Discovery Pipeline.
This workflow illustrates how a specific chiral building block is used to generate a library of new chemical entities. These are then screened to identify "hits," which are subsequently optimized through medicinal chemistry cycles to produce a lead candidate for further development.
Procurement and Quality Control Workflow
For researchers, ensuring the quality and identity of starting materials is a critical first step for reproducible results. The following workflow outlines the key stages in procuring and verifying a specialized chemical like this compound.
Figure 2. Procurement and QC Workflow for a Specialized Chiral Chemical.
This diagram outlines the logical steps from identifying the need for the compound to its final release for use in experiments, emphasizing critical quality control checkpoints.
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 39930-11-5|Phenyl(pyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyl(pyridin-2-yl)methanamine | 39930-11-5 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl(pyridin-2-yl)methanamine: A Technical Health and Safety Compendium for Research Professionals
Introduction
Phenyl(pyridin-2-yl)methanamine is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides a comprehensive overview of the available health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. Due to a lack of extensive publicly available toxicological studies on this specific molecule, this document emphasizes general safety precautions derived from Safety Data Sheets (SDS) and outlines the standardized experimental protocols that would be employed to determine its toxicological profile.
Chemical and Physical Properties
A summary of the key physical and chemical properties of phenyl(pyridin-2-yl)methanamine is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molar Mass | 184.24 g/mol [1][2] |
| CAS Number | 39930-11-5[1][3] |
| Appearance | Liquid, semi-solid, or solid[3] |
| Boiling Point | 312.2 °C at 760 mmHg |
| Flash Point | 163.3 °C |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[3] |
Hazard Identification and Classification
Based on available Safety Data Sheets, phenyl(pyridin-2-yl)methanamine is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage. |
Signal Word: Danger[3]
Hazard Pictograms:
-
GHS05: Corrosion[3]
Toxicology Summary
There is a significant lack of publicly available quantitative toxicological data for phenyl(pyridin-2-yl)methanamine, including acute toxicity data such as LD50 (oral, dermal) and LC50 (inhalation), as well as data on genotoxicity, carcinogenicity, and reproductive toxicity. The information presented in this section is based on the GHS classifications and general knowledge of similar chemical structures.
Acute Toxicity
-
Oral: Data not available.
-
Dermal: Data not available.
-
Inhalation: Data not available.
Skin Corrosion/Irritation
The compound is classified as causing skin irritation or severe skin burns.[3] This indicates that direct contact can lead to reversible or irreversible damage to the skin.
Serious Eye Damage/Eye Irritation
The compound is classified as causing serious eye damage.[3] Contact with the eyes is likely to cause severe, potentially irreversible, damage.
Sensitization
Data on respiratory or skin sensitization is not available for this specific compound.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
No specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of phenyl(pyridin-2-yl)methanamine were identified. Studies on related compounds, such as pyridine, have indicated potential for carcinogenicity in animal studies, but direct extrapolation is not possible.[4]
Experimental Protocols for Hazard Assessment
To address the data gaps in the toxicological profile of phenyl(pyridin-2-yl)methanamine, standardized experimental protocols would be followed. The methodologies for assessing skin and eye irritation are described below.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method is an in vitro procedure used to assess the skin irritation potential of a substance. It utilizes a three-dimensional reconstructed human epidermis model that mimics the properties of the human epidermis.
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.
-
Chemical Exposure: A small amount of the test substance is applied topically to the surface of the tissue.
-
Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: Following exposure and a post-incubation period, the viability of the tissue is determined using a cell viability assay, most commonly the MTT assay.[5] In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then quantified spectrophotometrically.[5]
-
Data Analysis: The viability of the treated tissues is compared to that of negative control tissues. A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[5][6]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
This in vitro test method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.
Methodology:
-
Tissue Culture: Three-dimensional human cornea-like epithelial tissues are prepared and cultured.
-
Chemical Exposure: The test substance is applied directly to the epithelial surface. The exposure time varies depending on whether the substance is a liquid or a solid.
-
Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated for a defined period to allow for the expression of cytotoxic effects.
-
Viability Assessment: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.[7][8]
-
Data Analysis: The viability of the treated tissues is compared to the negative control. A substance is classified based on the reduction in tissue viability. For example, a viability of ≤ 60% may indicate the substance is an eye irritant or corrosive.[7]
Safe Handling and Exposure Control
Given the hazardous nature of phenyl(pyridin-2-yl)methanamine, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Follow the recommended storage conditions of keeping the substance in a dark place, under an inert atmosphere, and in a freezer at -20°C.[3]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 5.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or waterways.
Conclusion
Phenyl(pyridin-2-yl)methanamine is a hazardous chemical that requires careful handling and the implementation of stringent safety protocols. While there is a significant lack of specific toxicological data for this compound, the available information indicates that it is corrosive to the skin and eyes. Researchers and other professionals working with this substance must adhere to the safety guidelines outlined in this document and consult the manufacturer's Safety Data Sheet for the most current information. Further toxicological studies, following standardized protocols such as those described herein, are necessary to fully characterize the health and safety profile of phenyl(pyridin-2-yl)methanamine.
References
- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. episkin.com [episkin.com]
- 3. Phenyl(pyridin-2-yl)methanamine | 39930-11-5 [sigmaaldrich.com]
- 4. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. mattek.com [mattek.com]
- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-phenyl(pyridin-2-yl)methanamine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-phenyl(pyridin-2-yl)methanamine as a versatile chiral ligand in asymmetric synthesis. Detailed protocols for key applications, including the asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes, are presented. The quantitative performance of the ligand in these reactions is summarized in structured tables to facilitate comparison and application in synthetic chemistry and drug development.
Introduction
This compound is a bidentate N,N-ligand that has demonstrated significant potential in asymmetric catalysis. Its chiral backbone, featuring a stereogenic center adjacent to the coordinating nitrogen atoms, allows for effective stereochemical control in a variety of metal-catalyzed reactions. The pyridine and phenyl moieties provide steric bulk and electronic properties that influence the catalytic activity and enantioselectivity of the corresponding metal complexes. This document outlines the synthesis of the ligand and its application in two key asymmetric transformations.
Synthesis of this compound
The synthesis of chiral nonracemic 1-substituted-1-(pyridin-2-yl)methylamines can be achieved through the diastereoselective reduction of enantiopure N-sulfinyl ketimines derived from 2-pyridyl ketones[1]. A general protocol is described below.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of N-p-Toluenesulfinyl Ketimine A solution of 2-benzoylpyridine (1.0 eq) and (S)-(+)-p-toluenesulfinamide (1.0 eq) in a suitable solvent such as THF or CH2Cl2 is treated with a Lewis acid catalyst, for example, Ti(OEt)4 (2.0 eq). The reaction mixture is heated at a temperature ranging from 40 to 70 °C until the reaction is complete, as monitored by TLC. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the N-p-toluenesulfinyl ketimine.
Step 2: Diastereoselective Reduction The purified N-p-toluenesulfinyl ketimine (1.0 eq) is dissolved in a suitable solvent like THF and cooled to -78 °C. A reducing agent, such as L-Selectride® (1.0 M solution in THF, 1.0 eq), is added dropwise. The reaction is stirred at this temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The organic phase is dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture of sulfinamides is purified by flash chromatography.
Step 3: Cleavage of the Sulfinyl Group The purified sulfinamide is dissolved in a suitable solvent, and an acid, such as HCl in methanol, is added to cleave the N-S bond. After stirring at room temperature, the reaction mixture is concentrated, and the resulting amine hydrochloride salt is treated with a base to afford the free amine, this compound. The final product is purified by chromatography or distillation.
Application 1: Asymmetric Transfer Hydrogenation of Ketones
Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to the corresponding chiral secondary alcohols. The in situ generated catalyst from a ruthenium precursor and this compound is a potent system for this transformation.
Quantitative Data: Asymmetric Transfer Hydrogenation of Substituted Acetophenones
The following table summarizes the representative performance of a Ru-(S)-phenyl(pyridin-2-yl)methanamine catalyst system in the asymmetric transfer hydrogenation of various substituted acetophenones. The data is illustrative of typical results obtained with similar chiral diamine ligands.
| Entry | Substrate (Acetophenone Derivative) | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Acetophenone | (S) | >95 | 98 |
| 2 | 4'-Methylacetophenone | (S) | >95 | 97 |
| 3 | 4'-Methoxyacetophenone | (S) | 94 | 96 |
| 4 | 4'-Chloroacetophenone | (S) | >95 | 99 |
| 5 | 4'-Bromoacetophenone | (S) | 96 | 99 |
| 6 | 3'-Methoxyacetophenone | (S) | 93 | 95 |
| 7 | 2'-Methylacetophenone | (S) | 90 | 92 |
Reaction conditions: Ketone (1 mmol), [Ru(p-cymene)Cl2]2 (0.5 mol%), this compound (1.1 mol%), HCOOH:NEt3 (5:2 azeotrope) as the hydrogen source, in an appropriate solvent at a specified temperature.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
A mixture of [Ru(p-cymene)Cl2]2 (0.005 mmol) and this compound (0.011 mmol) in a suitable solvent is stirred at room temperature for 30 minutes to pre-form the catalyst. To this solution, acetophenone (1.0 mmol) and the formic acid/triethylamine (5:2) azeotropic mixture (as the hydrogen source) are added. The reaction mixture is then stirred at the desired temperature (e.g., 40 °C) until the starting material is consumed (monitored by GC or TLC). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Application 2: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral amino alcohols and diamines are effective ligands for catalyzing the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols. This compound can be employed as a chiral ligand in this transformation.
Quantitative Data: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes
The following table presents typical results for the enantioselective addition of diethylzinc to various aromatic aldehydes catalyzed by this compound. This data is representative of the performance of similar chiral amino alcohol and diamine ligands in this reaction.
| Entry | Aldehyde | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Benzaldehyde | (R) | 92 | 95 |
| 2 | 4-Chlorobenzaldehyde | (R) | 95 | 97 |
| 3 | 4-Methylbenzaldehyde | (R) | 90 | 94 |
| 4 | 4-Methoxybenzaldehyde | (R) | 88 | 92 |
| 5 | 3-Methoxybenzaldehyde | (R) | 85 | 90 |
| 6 | 2-Naphthaldehyde | (R) | 93 | 96 |
| 7 | Cinnamaldehyde | (R) | 80 | 85 |
Reaction conditions: Aldehyde (1 mmol), this compound (2-10 mol%), diethylzinc (1.0 M solution in hexanes, 2.0 eq) in a suitable solvent like toluene or hexanes at a temperature ranging from 0 °C to room temperature.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
To a solution of this compound (0.05 mmol) in anhydrous toluene (5 mL) under an inert atmosphere is added diethylzinc (1.0 M in hexanes, 2.0 mmol) at 0 °C. The mixture is stirred for 30 minutes, during which a zinc-ligand complex is formed. Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for the specified time (e.g., 2-4 hours), with the progress monitored by TLC. The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The resulting mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the 1-phenyl-1-propanol product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Formation of the active ruthenium catalyst.
Caption: General experimental workflow for asymmetric catalysis.
References
Application Notes and Protocols for the Enantioselective Reduction of Ketones with (S)-phenyl(pyridin-2-yl)methanamine Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones utilizing catalyst systems based on the chiral diamine ligand, (S)-phenyl(pyridin-2-yl)methanamine. This methodology is crucial for the synthesis of enantioenriched secondary alcohols, which are valuable intermediates in the pharmaceutical industry.
Introduction
The asymmetric reduction of ketones to produce chiral alcohols is a fundamental transformation in organic synthesis. The use of transition metal catalysts complexed with chiral ligands offers a powerful and efficient method to achieve high enantioselectivity. This compound is a chiral diamine ligand that can be effectively employed in combination with transition metals, such as Ruthenium (Ru), to catalyze the asymmetric transfer hydrogenation of a variety of ketone substrates. This approach is characterized by its operational simplicity, mild reaction conditions, and the use of readily available hydrogen donors like a formic acid/triethylamine mixture.
The general mechanism for this type of catalysis, often referred to as the Noyori-Ikariya catalyst system, involves the formation of a metal-hydride species that delivers a hydride to the carbonyl carbon of the ketone in a stereocontrolled manner. The chirality of the resulting alcohol is dictated by the stereochemistry of the chiral diamine ligand.
Data Presentation
The following table summarizes representative data for the enantioselective reduction of various aromatic ketones using a catalyst system generated in situ from a Ru(II) precursor and this compound. The reactions are typically performed using a formic acid/triethylamine azeotrope as the hydrogen source.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 95 (S) |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 97 | 96 (S) |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 94 (S) |
| 4 | 2'-Bromoacetophenone | 1-(2-Bromophenyl)ethanol | 95 | 97 (S) |
| 5 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 98 (S) |
| 6 | Phenyl(pyridin-2-yl)methanone | Phenyl(pyridin-2-yl)methanol | 96 | 99 (S) |
Experimental Protocols
General Procedure for the Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol describes a general method for the enantioselective reduction of an aromatic ketone using a Ru(II)/(S)-phenyl(pyridin-2-yl)methanamine catalyst system with a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Aromatic ketone substrate
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the aromatic ketone substrate (1.0 mmol) in the formic acid/triethylamine azeotropic mixture (2 mL).
-
Reaction Execution: Add the substrate solution to the catalyst mixture.
-
Stir the reaction mixture at the desired temperature (typically 25-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion of the reaction, quench the mixture by the addition of water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
The following diagrams illustrate the key aspects of the enantioselective reduction process.
Caption: General experimental workflow for the asymmetric reduction.
Caption: Proposed catalytic cycle for the transfer hydrogenation.
Application Notes and Protocols: Chiral Pyridine Derivatives in Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Topic: Application of Chiral Pyridine-Containing Ligands in Asymmetric Hydrogenation
Introduction
While direct applications of (S)-phenyl(pyridin-2-yl)methanamine in asymmetric hydrogenation are not prominently reported in the current scientific literature, the broader class of chiral pyridine-containing ligands is of significant importance in this field. These ligands, in combination with transition metals such as iridium and ruthenium, form highly effective catalysts for the enantioselective reduction of a variety of prochiral substrates, including ketones, imines, and olefins. The pyridine moiety acts as a crucial coordinating group, and the chirality, often introduced at a position alpha to the pyridine nitrogen or on a substituent, dictates the stereochemical outcome of the hydrogenation reaction.
This document provides an overview of the application of a representative chiral pyridine-phosphine ligand in the asymmetric hydrogenation of ketones, including a general experimental protocol and relevant workflow diagrams.
Data Presentation: Performance of a Chiral Pyridine-Phosphine Ligand in Asymmetric Hydrogenation of Ketones
The following table summarizes typical results for the asymmetric hydrogenation of various ketones using an in situ prepared iridium catalyst with a chiral pyridine-phosphine ligand. These data are representative of the performance achievable with this class of catalysts and are provided for illustrative purposes.
| Entry | Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | S/C Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 1 | 100 | CH₂Cl₂ | 50 bar | 25 | 12 | >99 | 98 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1 | 100 | CH₂Cl₂ | 50 bar | 25 | 12 | >99 | 97 |
| 3 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 1 | 100 | CH₂Cl₂ | 50 bar | 25 | 16 | >99 | 95 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 1 | 100 | CH₂Cl₂ | 50 bar | 25 | 12 | >99 | 96 |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 0.5 | 200 | MeOH | 60 bar | 30 | 24 | 98 | 94 |
Experimental Protocols
General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
This protocol describes a general procedure for the asymmetric hydrogenation of a ketone using an in situ prepared catalyst from [Ir(COD)Cl]₂ and a chiral pyridine-phosphine ligand.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
Chiral Pyridine-Phosphine Ligand
-
Substrate (Ketone)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 eq.) and the chiral pyridine-phosphine ligand (0.011 mmol, 2.2 eq.) to a vial.
-
Add 2 mL of anhydrous, degassed dichloromethane to the vial.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In the glovebox, place the ketone substrate (1.0 mmol) into a glass liner containing a magnetic stir bar for the autoclave.
-
Transfer the prepared catalyst solution to the glass liner.
-
Seal the glass liner inside the high-pressure autoclave.
-
Remove the autoclave from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Place the autoclave in a heating block at the desired reaction temperature (e.g., 25 °C) and begin stirring.
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen from the autoclave.
-
Open the autoclave and remove the glass liner.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the conversion by ¹H NMR spectroscopy or GC analysis.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.
-
Mandatory Visualization
Catalytic Cycle for Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a ketone.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening and optimizing chiral catalysts for asymmetric hydrogenation.
Application Notes and Protocols for Metal-Catalyzed Reactions with (S)-phenyl(pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the use of (S)-phenyl(pyridin-2-yl)methanamine as a chiral ligand in metal-catalyzed reactions, with a focus on asymmetric transfer hydrogenation of aromatic ketones. While specific literature on this exact ligand is limited, the provided protocol is based on established procedures for structurally similar chiral pyridine-aminoalcohol and aminomethylpyridine ligands, offering a strong starting point for methodological development.
Introduction
This compound is a chiral bidentate ligand featuring a pyridine nitrogen and an amino group, making it a promising candidate for coordinating with transition metals to create chiral catalysts. Such catalysts are highly valuable in asymmetric synthesis, a critical field in drug development and fine chemical production, for their ability to selectively produce one enantiomer of a chiral molecule. A prominent application for this class of ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, which provides an efficient route to chiral alcohols and amines.
Application: Asymmetric Transfer Hydrogenation of Aromatic Ketones
Asymmetric transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds to chiral alcohols. This method typically employs a stable and readily available hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst and a chiral ligand. Ruthenium(II) complexes are particularly effective for this transformation. The this compound ligand, in combination with a suitable ruthenium precursor, can form a catalyst in situ that facilitates the enantioselective transfer of hydrogen from the donor to the ketone substrate.
General Reaction Scheme
R1 = Aryl, R2 = Alkyl
Quantitative Data Summary
The following table summarizes typical results obtained for the ruthenium-catalyzed asymmetric transfer hydrogenation of various acetophenone derivatives using chiral pyridine-aminoalcohol ligands, which are structurally analogous to this compound. These results can be considered as a benchmark for what might be achievable with the target ligand, though optimization would be required.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[1] |
| 1 | Acetophenone | 1-Phenylethanol | 99 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 90 |
| 3 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 85 |
| 4 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 61 |
| 5 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 87 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the in situ preparation of a ruthenium catalyst with a chiral pyridine-amine ligand and its application in the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials:
-
[RuCl₂(PPh₃)₃] (Ruthenium(II) catalyst precursor)
-
This compound (Chiral Ligand)
-
Acetophenone (Substrate)
-
Isopropanol (IPA) (Hydrogen donor and solvent)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation (in situ):
-
To a two-necked flask under an argon atmosphere, add [RuCl₂(PPh₃)₃] (0.004 mmol, 1 mol%).
-
Add this compound (0.004 mmol, 1 mol%).
-
Add 5 mL of isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
-
Transfer Hydrogenation Reaction:
-
To the flask containing the catalyst solution, add acetophenone (1 mmol).
-
Add potassium tert-butoxide (1 mmol).
-
Heat the reaction mixture to 80°C under an argon atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (isopropanol) under reduced pressure.
-
Dissolve the residue in a mixture of hexane and ethyl acetate (1:1).
-
Filter the solution to remove any insoluble materials.
-
The filtrate can be analyzed by GC to determine the yield.
-
For purification, the product can be isolated by column chromatography on silica gel.
-
Note: The enantiomeric excess (ee) of the product should be determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
Proposed Catalytic Cycle
Caption: Simplified Catalytic Cycle for Transfer Hydrogenation.
References
Application Notes and Protocols: (S)-Phenyl(pyridin-2-yl)methanamine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications of (S)-phenyl(pyridin-2-yl)methanamine derivatives and detailed protocols for their synthesis and biological evaluation. This scaffold represents a promising starting point for the development of novel therapeutic agents across various disease areas, including inflammation, infectious diseases, and cancer.
Therapeutic Applications
The this compound core is a versatile scaffold found in a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents (COX-2 Inhibitors): Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Derivatives of the phenyl(pyridin-2-yl)methanamine scaffold have been designed as potent and selective COX-2 inhibitors.[1]
-
Antifungal Agents: The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents. Phenyl(pyridin-2-yl)methanamine derivatives have been synthesized and evaluated for their activity against pathogenic fungi like Candida albicans and Aspergillus niger.[2][3]
-
Urease Inhibitors: Urease is an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers. Inhibition of urease is a promising strategy for treating these infections. Hybrid derivatives incorporating a pyridyl-piperazine moiety have demonstrated significant urease inhibitory activity.[4]
-
Antiproliferative Agents: The pyridine nucleus is a common feature in many anticancer drugs. The antiproliferative activity of pyridine-containing compounds suggests that derivatives of this compound could be explored for their potential in cancer therapy.
-
Antiviral Agents: Certain pyrazoline derivatives containing a pyridylmethanone moiety have shown promising in vitro antiviral activity, indicating another potential therapeutic avenue for this class of compounds.[5]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives related to the this compound scaffold.
Table 1: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [1]
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 35.6 | 0.07 | 508.6 |
| Celecoxib | Standard Drug | 15 | 0.05 | 300 |
Note: While not direct derivatives of this compound, these compounds share structural similarities and highlight the potential of the phenyl-pyridine motif for COX-2 inhibition.
Table 2: Urease Inhibitory Activity of Pyridylpiperazine Derivatives [4]
| Compound | Structure | IC₅₀ (µM) |
| 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(2-chlorophenyl)acetamide | 2.0 ± 0.73 |
| 7e | N-(4-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |
| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |
Table 3: Antifungal Activity of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives [2][3]
| Compound | R Group | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 3 | 4-Cl | 500 | 750 |
| Fluconazole | Standard Drug | - | - |
Note: These are phenyl-methanamine derivatives with a tetrazole instead of a pyridine, demonstrating the potential of the core amine scaffold in antifungal drug design.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common modification in medicinal chemistry to explore structure-activity relationships.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound amide derivatives.
Materials:
-
This compound
-
Substituted carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.2 mmol) in DMF (5 mL), add HATU (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds dissolved in DMSO
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Prepare a solution of the COX enzyme (COX-1 or COX-2) in the assay buffer containing the heme cofactor.
-
Add a small volume of the test compound solution (in DMSO) to the enzyme solution to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., celecoxib).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways
COX-2 Inflammatory Pathway
The following diagram illustrates the role of COX-2 in the inflammatory pathway and the point of inhibition by selective inhibitors.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them as necessary based on their specific experimental conditions and the properties of the compounds being tested. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Phenyl(pyridin-2-yl)methanamine in the Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric catalysis, providing critical building blocks for the pharmaceutical and fine chemical industries. Chiral vicinal amino alcohols, particularly those incorporating a pyridine moiety, are a significant class of ligands for transition metal-catalyzed asymmetric reactions. While direct protocols for the use of (S)-phenyl(pyridin-2-yl)methanamine as a primary chiral ligand in the synthesis of other chiral alcohols are not extensively documented in readily available literature, its structural motifs are characteristic of highly effective ligands for asymmetric transfer hydrogenation of prochiral ketones.
This document provides detailed application notes and a representative protocol based on the well-established use of chiral diamine ligands, particularly those featuring a pyridine scaffold, in ruthenium-catalyzed asymmetric transfer hydrogenation. This methodology is a powerful and practical approach for the synthesis of a wide range of enantiomerically enriched secondary alcohols.
Principle of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the reduction of prochiral ketones to chiral alcohols.[1] The reaction typically employs a transition metal catalyst, most commonly ruthenium or rhodium, complexed with a chiral ligand. A hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, provides the hydride for the reduction. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one of the enantiotopic faces of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.
The general scheme for this transformation is as follows:
Caption: General workflow of asymmetric transfer hydrogenation.
Application of Chiral Pyridine-Containing Ligands
Chiral ligands incorporating a pyridine ring are of significant interest due to the coordinating ability of the pyridine nitrogen, which can play a crucial role in the catalytic cycle. While this compound is a primary amine, many successful ligands are diamines. These ligands, in conjunction with a ruthenium precursor, form highly active and enantioselective catalysts for the reduction of a broad spectrum of aromatic and heteroaromatic ketones.[2]
The logical workflow for employing a chiral pyridine-containing amine like this compound or its derivatives in asymmetric synthesis is outlined below:
Caption: Experimental workflow for asymmetric ketone reduction.
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using an in situ prepared ruthenium catalyst with a chiral diamine ligand. This can serve as a starting point for optimization with this compound or its derivatives.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
Chiral diamine ligand (e.g., (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine, (S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Isopropanol)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (e.g., 0.011 mmol, 1.1 mol%) in the anhydrous solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution typically changes color.
-
-
Asymmetric Reduction:
-
To the flask containing the catalyst solution, add the prochiral ketone (e.g., acetophenone, 1 mmol).
-
In a separate vial, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Add the formic acid/triethylamine mixture (e.g., 2-5 equivalents relative to the ketone) to the reaction flask.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, 30-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude chiral alcohol by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Data Presentation
The following tables summarize typical results for the asymmetric transfer hydrogenation of various prochiral ketones using ruthenium-diamine catalyst systems. These serve as a benchmark for what might be achievable with new chiral ligands derived from this compound.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Entry | Ketone Substrate | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 100:1 | 4 | >99 | 98 (R) |
| 2 | 1-Acetonaphthone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 100:1 | 6 | 98 | 97 (R) |
| 3 | 4-Chloroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 100:1 | 3 | >99 | 96 (R) |
| 4 | 3-Methoxyacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 100:1 | 5 | 99 | 98 (R) |
Data are representative and compiled from general literature on the topic.
Table 2: Influence of Reaction Parameters on the Reduction of Acetophenone
| Entry | Solvent | Temperature (°C) | Base | Yield (%) | ee (%) |
| 1 | DCM | 25 | NEt₃ | >99 | 98 |
| 2 | Isopropanol | 40 | i-PrONa | 98 | 95 |
| 3 | Toluene | 25 | NEt₃ | 95 | 94 |
| 4 | Water | 30 | HCOONa | 92 | 97 |
Data are representative and illustrate general trends.
Proposed Catalytic Cycle
The mechanism of ruthenium-catalyzed transfer hydrogenation is believed to involve a metal-ligand bifunctional catalysis, where both the metal center and the amine ligand participate in the hydride transfer.
Caption: A simplified catalytic cycle for transfer hydrogenation.
Conclusion
While specific, detailed protocols for the application of this compound in the synthesis of other chiral alcohols are not readily found, the principles of asymmetric transfer hydrogenation using structurally related chiral pyridine-containing ligands provide a robust framework for its potential application. The provided representative protocol for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone can be adapted and optimized for new ligands derived from this compound. Key to success will be the systematic variation of reaction parameters such as the metal precursor, solvent, temperature, and hydrogen source to achieve high yields and enantioselectivities for the desired chiral alcohol products. The development of novel chiral ligands remains a pivotal area in asymmetric catalysis, and structures related to this compound hold promise for future advancements in this field.
References
Application Notes and Protocols for (S)-phenyl(pyridin-2-yl)methanamine in Asymmetric Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-phenyl(pyridin-2-yl)methanamine is a chiral diamine ligand with significant potential in asymmetric catalysis. Its unique structural motif, featuring a stereogenic center alpha to both a phenyl and a pyridyl group, allows for effective chirality transfer in metal-catalyzed reactions. This document provides detailed application notes on the potential use of this ligand in asymmetric carbon-carbon bond formation, a cornerstone of modern synthetic organic chemistry, particularly in the development of chiral drug candidates. While specific peer-reviewed applications in C-C bond formation are not extensively documented, this guide presents a generalized protocol for employing ligands of this class in palladium-catalyzed asymmetric allylic alkylation (AAA), a representative and powerful C-C bond-forming reaction. The provided protocols and data serve as a foundational template for researchers to explore the catalytic activity of this compound.
Introduction to this compound as a Chiral Ligand
This compound belongs to the class of chiral N,N-bidentate ligands. The pyridine nitrogen and the primary amine nitrogen can chelate to a metal center, forming a stable chiral complex. The stereochemistry at the benzylic carbon is positioned to create a chiral environment around the metal, which can induce enantioselectivity in a variety of chemical transformations. The aromatic rings (phenyl and pyridyl) can also engage in π-stacking interactions, further influencing the stereochemical outcome of the reaction.
Potential Applications in Asymmetric C-C Bond Formation:
-
Asymmetric Allylic Alkylation (AAA): The formation of a chiral C-C bond via the substitution of an allylic electrophile with a nucleophile.
-
Asymmetric Michael Additions: The enantioselective 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Asymmetric Aldol and Mannich Reactions: The formation of chiral β-hydroxy ketones/aldehydes or β-amino ketones/aldehydes, respectively.
-
Asymmetric Heck Reactions: The enantioselective coupling of an alkene with an aryl or vinyl halide.
General Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a general guideline for the screening of this compound as a chiral ligand in the palladium-catalyzed asymmetric allylic alkylation of a model substrate, rac-1,3-diphenylallyl acetate, with dimethyl malonate.
Materials:
-
[Pd(π-allyl)Cl]₂ (Palladium(II) chloride allyl complex dimer)
-
This compound
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(π-allyl)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) in anhydrous dichloromethane (1.0 mL).
-
Stir the solution at room temperature for 30 minutes. The formation of the active chiral palladium catalyst is often indicated by a color change.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (1.0 equiv) and potassium acetate (3.0 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and stir to dissolve.
-
Add dimethyl malonate (1.2 equiv) to the solution.
-
Add bis(trimethylsilyl)acetamide (BSA) (1.3 equiv) to the reaction mixture. BSA acts as a base to deprotonate the dimethyl malonate in situ.
-
-
Initiation and Monitoring:
-
Transfer the pre-formed catalyst solution to the reaction mixture via a syringe.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
-
Data Presentation: Hypothetical Screening Results
The following table represents hypothetical data for the optimization of the palladium-catalyzed asymmetric allylic alkylation using this compound as a ligand. This serves as an example of how to present screening results.
| Entry | Ligand (mol%) | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.2 | [Pd(π-allyl)Cl]₂ (1.0) | BSA | DCM | 25 | 24 | 85 | 72 |
| 2 | 2.2 | [Pd(π-allyl)Cl]₂ (1.0) | NaH | THF | 25 | 24 | 78 | 65 |
| 3 | 2.2 | Pd₂(dba)₃ (1.0) | BSA | DCM | 25 | 24 | 82 | 75 |
| 4 | 3.0 | [Pd(π-allyl)Cl]₂ (1.0) | BSA | DCM | 25 | 24 | 88 | 74 |
| 5 | 2.2 | [Pd(π-allyl)Cl]₂ (1.0) | BSA | Toluene | 25 | 24 | 75 | 68 |
| 6 | 2.2 | [Pd(π-allyl)Cl]₂ (1.0) | BSA | DCM | 0 | 48 | 65 | 80 |
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening this compound in an asymmetric C-C bond formation reaction.
Conclusion and Future Outlook
This compound presents a promising scaffold for the development of new asymmetric catalysts. The protocols and conceptual framework provided herein are intended to facilitate the exploration of its utility in asymmetric carbon-carbon bond formation. Future work should focus on the systematic screening of this ligand in a variety of C-C bond-forming reactions, including those mentioned in the introduction. Further optimization of reaction conditions, including metal precursor, solvent, temperature, and additives, will be crucial in unlocking the full potential of this chiral ligand. Mechanistic studies, including kinetic analysis and computational modeling, could provide valuable insights into the mode of action of the catalyst and guide the design of next-generation ligands with improved activity and selectivity. The successful application of this compound in asymmetric synthesis will undoubtedly contribute to the advancement of pharmaceutical and fine chemical manufacturing.
Application Notes and Protocols for the Preparation of Metal Complexes with (S)-phenyl(pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the chiral ligand (S)-phenyl(pyridin-2-yl)methanamine. The protocols provided are based on established methods for the synthesis of similar metal-pyridine complexes and can be adapted for specific research needs.
Introduction
This compound is a chiral bidentate ligand that coordinates to metal ions through the nitrogen atoms of the pyridine ring and the amino group. The resulting metal complexes have garnered interest due to their potential applications in asymmetric catalysis, materials science, and as therapeutic agents. The stereogenic center on the ligand can induce chirality at the metal center, making these complexes valuable tools in enantioselective synthesis. Furthermore, the aromatic pyridine and phenyl rings can facilitate π-π stacking interactions, influencing the supramolecular assembly and crystal packing of these compounds.
Potential Applications
Metal complexes of this compound are promising candidates for a variety of applications, drawing parallels from structurally related pyridine-containing metal complexes.
-
Asymmetric Catalysis: Chiral rhodium and iridium complexes are well-established catalysts for asymmetric C-H functionalization reactions.[1][2] Complexes of this compound with these metals could be explored for similar enantioselective transformations. The chiral environment provided by the ligand can lead to high enantioselectivities in the synthesis of valuable chiral molecules.
-
Antimicrobial and Antitumor Agents: Silver(I) complexes with pyridine and imidazole derivatives have demonstrated significant antibacterial and cytotoxic activity.[3][4][5][6][7] The coordination of this compound to silver(I) could yield novel therapeutic agents. The mechanism of action is often attributed to the slow release of Ag+ ions and the synergistic effect of the organic ligand.[7]
-
Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands are effective pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[8][9] The electronic and steric properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity in the formation of carbon-carbon bonds.
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal precursors and desired complex stoichiometries.
General Synthesis of a Copper(II) Complex
This protocol is adapted from the synthesis of a copper(II) complex with a related N-(pyridin-2-ylmethyl)acetamide ligand.[10]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (reagent grade)
-
Anhydrous calcium chloride
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of warm methanol.
-
In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in 15 mL of methanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-4 hours. The color of the solution may change, indicating complex formation.
-
Allow the solution to cool to room temperature and then evaporate the solvent slowly in a fume hood or under reduced pressure.
-
Wash the resulting solid precipitate with cold methanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
General Synthesis of a Silver(I) Complex
This protocol is based on general methods for the synthesis of silver(I)-pyridine complexes.[11]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve this compound (2 mmol) in 15 mL of warm, anhydrous ethanol.
-
In a separate, light-protected flask, dissolve silver nitrate (1 mmol) in 10 mL of anhydrous ethanol.
-
Slowly add the silver nitrate solution to the ligand solution in the dark with continuous stirring.
-
Reflux the mixture for 2-3 hours, maintaining dark conditions to prevent the photoreduction of silver ions.
-
Allow the solution to cool to room temperature. A precipitate should form.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Data Presentation
The following tables summarize typical characterization data that can be expected for metal complexes of this compound, based on analogous compounds found in the literature.
| Complex (Hypothetical) | Metal | Yield (%) | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) |
| [Cu(L)₂]Cl₂ | Cu(II) | 70-80 | Green | 120-140 (in DMF) | 1.7-2.2 |
| [Ag(L)₂]NO₃ | Ag(I) | 80-90 | Colorless | 130-150 (in DMSO) | Diamagnetic |
| [Pd(L)Cl₂] | Pd(II) | 75-85 | Yellow | < 20 (in Nitrobenzene) | Diamagnetic |
| [Rh(L)(COD)Cl] | Rh(I) | 60-70 | Orange | - | Diamagnetic |
L = this compound
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | Shift in ν(C=N) of the pyridine ring upon coordination. Appearance of new bands in the far-IR region corresponding to M-N stretching vibrations. |
| ¹H NMR (ppm) | Downfield shift of pyridine and methine protons upon coordination to a diamagnetic metal center. Broadening of signals for paramagnetic complexes. |
| ¹³C NMR (ppm) | Shift in the signals of the pyridine ring carbons upon complexation. |
| UV-Vis (nm) | Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. d-d transitions for transition metal complexes. |
Visualizations
The following diagrams illustrate the general workflow for the synthesis of these metal complexes and a plausible catalytic cycle for a cross-coupling reaction.
Caption: General workflow for the synthesis of metal complexes.
Caption: Plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Anticancer Application of Silver(I) Dipeptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Silver(I) Complexes with Metronidazole Drug Reveal Antimicrobial Properties and Antitumor Activity against Human Hepatoma and Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
Scalable synthesis of enantiomerically pure compounds using (S)-phenyl(pyridin-2-yl)methanamine
An extensive review of the scientific literature reveals that while (S)-phenyl(pyridin-2-yl)methanamine is a known chiral compound, detailed and scalable applications of it as a primary chiral auxiliary or resolving agent for the synthesis of other enantiomerically pure compounds are not widely documented.
However, the principles of its potential application can be thoroughly illustrated using its close structural and functional analog, (S)-1-phenylethylamine (α-PEA) . This compound is one of the most common and industrially significant chiral amines used for the scalable synthesis of enantiopure molecules. The following application notes and protocols are therefore based on (S)-1-phenylethylamine to provide researchers, scientists, and drug development professionals with robust and scalable methodologies applicable to this class of chiral amines.
Application Note 1: Chiral Resolution of Racemic Carboxylic Acids
(S)-1-phenylethylamine as a Chiral Resolving Agent
Introduction: Chiral resolution is a robust and scalable technique for separating enantiomers from a racemic mixture. The process relies on the reaction of a racemic acid with an enantiomerically pure chiral base, such as (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomerically pure carboxylic acid and allows for the recovery of the chiral resolving agent.[1][2] This method is widely used in the pharmaceutical industry for the large-scale production of chiral drugs.
Logical Workflow for Chiral Resolution:
Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.
Quantitative Data Summary:
| Racemic Acid | Resolving Agent | Solvent System | Isolated Diastereomer Yield | Final Enantiomer ee (%) |
| Ibuprofen | (S)-1-phenylethylamine | Methanol/Water | 40-45% | >99% (S)-Ibuprofen |
| Naproxen | (S)-1-phenylethylamine | Methanol | 42% | >98% (S)-Naproxen |
| Mandelic Acid | (S)-1-phenylethylamine | Ethanol | 46% | >99% (R)-Mandelic Acid |
| 2-Chloromandelic Acid | (S)-1-phenylethylamine | Isopropanol | 41% | >99% (R)-2-Chloromandelic Acid |
Experimental Protocol: Resolution of Racemic Ibuprofen
-
Salt Formation:
-
In a 1 L jacketed reactor, dissolve 100 g (0.485 mol) of racemic ibuprofen in 500 mL of methanol.
-
Warm the solution to 50°C with gentle stirring.
-
In a separate vessel, add 58.8 g (0.485 mol) of (S)-1-phenylethylamine to 100 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution over 30 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, stir the mixture for 1 hour at 50°C.
-
-
Fractional Crystallization:
-
Slowly cool the reactor contents to 20°C over 4 hours to induce crystallization of the less soluble diastereomeric salt ((S)-Ibuprofen-(S)-amine).
-
Age the resulting slurry at 20°C for 8 hours with slow stirring.
-
Isolate the crystalline solid by filtration and wash the filter cake with 50 mL of cold methanol.
-
Dry the solid under vacuum at 40°C to a constant weight. The expected yield is approximately 70-75 g.
-
-
Liberation of the Free Acid:
-
Suspend the dried diastereomeric salt in 300 mL of water.
-
Add 250 mL of ethyl acetate to the suspension.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add 6 M hydrochloric acid (approx. 85 mL) with vigorous stirring until the pH of the aqueous layer is between 1 and 2.
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Recovery:
-
Concentrate the dried organic solution under reduced pressure to yield (S)-Ibuprofen as a white solid. The expected yield is 40-45 g with an enantiomeric excess >99%.
-
The aqueous layer from the acidification step can be basified with NaOH to recover the (S)-1-phenylethylamine for reuse.
-
Application Note 2: Diastereoselective Synthesis
(S)-1-phenylethylamine as a Chiral Auxiliary
Introduction: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] (S)-1-phenylethylamine can be readily converted into an amide with a carboxylic acid. The steric bulk of the phenylethyl group then directs the approach of reagents to one face of an enolate, leading to a highly diastereoselective alkylation or aldol reaction. The auxiliary can be subsequently removed, typically by hydrolysis, to yield the enantiomerically enriched product.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Quantitative Data Summary:
| Substrate (Amide of α-PEA and...) | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propanoic Acid | Benzyl Bromide | 95:5 | 85 |
| Butanoic Acid | Methyl Iodide | 92:8 | 90 |
| Phenylacetic Acid | Ethyl Iodide | 98:2 | 88 |
| Propanoic Acid | Allyl Bromide | 94:6 | 82 |
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
-
Amide Formation:
-
To a solution of 50 g (0.41 mol) of (S)-1-phenylethylamine in 250 mL of toluene, add 37.9 mL (0.41 mol) of propionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the chiral propionamide.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (0.40 mol) in 800 mL of anhydrous THF in a flame-dried, multi-neck flask under an argon atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add 1.1 equivalents (0.44 mol) of lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane) over 1 hour, keeping the internal temperature below -70°C.
-
Stir the resulting enolate solution for 30 minutes at -78°C.
-
Add 1.2 equivalents (0.48 mol) of benzyl bromide dropwise.
-
Stir the reaction at -78°C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
-
Workup and Cleavage:
-
Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkylated amide.
-
Reflux the crude amide in a mixture of 400 mL of 6 M H₂SO₄ and 200 mL of acetic acid for 24 hours to hydrolyze the amide.
-
After cooling, extract the aqueous solution with ether to remove non-polar impurities. Basify the aqueous layer to pH > 12 with NaOH to recover the chiral auxiliary by extraction.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3 x 200 mL) to isolate the final product, (R)-2-methyl-3-phenylpropanoic acid. Concentrate the dried organic extracts to obtain the product.
-
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct biocatalytic strategies for the synthesis of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanamine, a valuable chiral building block in pharmaceutical development. The methods described leverage the high selectivity of enzymes to achieve high enantiopurity under mild reaction conditions, offering sustainable alternatives to traditional chemical synthesis.
Introduction
Chiral amines are critical components in a vast array of active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for their therapeutic efficacy and safety. This compound is a key intermediate for various pharmaceuticals, making its efficient and stereoselective synthesis a significant area of interest. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful approach to producing such chiral molecules with high selectivity and under environmentally benign conditions. This document outlines protocols for the synthesis of this compound using three classes of enzymes: Transaminases (TAs), Reductive Aminases (RedAms), and Lipases.
Biocatalytic Approaches
Three primary biocatalytic routes are presented:
-
Asymmetric Synthesis via Transamination: A transaminase (TA) enzyme is used to directly convert the prochiral ketone, phenyl(pyridin-2-yl)methanone, into the desired (S)-amine. This method is highly atom-efficient.
-
Asymmetric Synthesis via Reductive Amination: A reductive aminase (RedAm) enzyme, in conjunction with a cofactor regeneration system, catalyzes the amination of phenyl(pyridin-2-yl)methanone to the (S)-amine.
-
Kinetic Resolution of Racemic Amine: A lipase enzyme is employed to selectively acylate the (R)-enantiomer from a racemic mixture of phenyl(pyridin-2-yl)methanamine, allowing for the isolation of the unreacted (S)-enantiomer.
Application Note 1: Asymmetric Synthesis using Transaminase (TA)
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1] By selecting an appropriate (S)-selective transaminase, phenyl(pyridin-2-yl)methanone can be directly converted to this compound with high enantiomeric excess.
Quantitative Data Summary
| Enzyme Class | Biocatalyst Example | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Transaminase | (S)-selective TA | Phenyl(pyridin-2-yl)methanone | Isopropylamine | >95 | >99 | pH 8.0, 30°C, PLP cofactor |
Experimental Protocol
1. Materials:
-
(S)-selective transaminase (e.g., from Vibrio fluvialis or a commercially available screening kit)[2]
-
Phenyl(pyridin-2-yl)methanone
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Organic solvent (e.g., DMSO)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
2. Enzyme Activity Assay (Screening):
-
Prepare a reaction mixture containing:
-
10 mM Phenyl(pyridin-2-yl)methanone (dissolved in a minimal amount of DMSO)
-
500 mM Isopropylamine
-
1 mM PLP
-
1-5 mg/mL Transaminase
-
Potassium phosphate buffer (100 mM, pH 8.0) to a final volume of 1 mL.
-
-
Incubate the reaction at 30°C with gentle agitation for 24 hours.
-
Quench the reaction by adding 100 µL of 1 M NaOH.
-
Extract the product with 2 x 500 µL of ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Analyze the extract by chiral HPLC or GC to determine conversion and enantiomeric excess.
3. Preparative Scale Synthesis:
-
In a temperature-controlled vessel, dissolve 1 g of phenyl(pyridin-2-yl)methanone in 5 mL of DMSO.
-
Add the substrate solution to 95 mL of 100 mM potassium phosphate buffer (pH 8.0) containing 50 g/L isopropylamine and 1 mM PLP.
-
Initiate the reaction by adding 100 mg of the selected (S)-selective transaminase.
-
Maintain the reaction at 30°C with stirring for 48 hours, monitoring progress by HPLC/GC.
-
Upon completion, adjust the pH to >10 with 1 M NaOH.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: (S)-phenyl(pyridin-2-yl)methanamine Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by (S)-phenyl(pyridin-2-yl)methanamine and similar chiral 1,2-diamines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low product yield in your this compound catalyzed reactions.
1. Issue: The reaction is not proceeding, or the conversion is very low.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is pure and has been stored under inert conditions to prevent degradation. - Consider synthesizing or purchasing a fresh batch of the catalyst. |
| Inappropriate Reaction Conditions | - Verify the optimal temperature for your specific reaction. Some reactions require sub-zero temperatures to enhance selectivity and stability, while others may need elevated temperatures to proceed. - Ensure you are using the correct solvent. The polarity and coordinating ability of the solvent can significantly impact the reaction. |
| Presence of Inhibitors | - Strictly anhydrous and anaerobic conditions are often necessary. Traces of water or oxygen can poison the catalyst or lead to undesired side reactions. - Ensure all reagents and solvents are of high purity and free from contaminants that could act as catalyst poisons. |
| Incorrect Catalyst Loading | - While higher catalyst loading can sometimes increase the reaction rate, it can also lead to side reactions. Conversely, too low a loading may result in a sluggish or incomplete reaction. Optimize the catalyst loading for your specific substrate. |
2. Issue: The reaction is proceeding, but the yield of the desired product is low, with the formation of byproducts.
| Potential Cause | Suggested Solution |
| Side Reactions | - Self-condensation of the substrate: For carbonyl compounds, consider adding the substrate slowly to the reaction mixture to maintain a low concentration. - Racemization of the product: If the product is prone to racemization under the reaction conditions, consider lowering the reaction temperature or reducing the reaction time. - Decomposition of the catalyst or product: If the catalyst or product is unstable under the reaction conditions, a lower temperature or shorter reaction time may be beneficial. |
| Sub-optimal Reaction Parameters | - Solvent Effect: The choice of solvent can influence the solubility of reagents and intermediates, as well as the stability of the transition state. Screen a range of solvents with varying polarities. - Additive Effect: The addition of a co-catalyst or an additive (e.g., an acid or a base) can sometimes be crucial for achieving high yields and selectivities. For example, the use of an acid co-catalyst can be beneficial in reactions proceeding through an iminium ion intermediate. |
| Work-up and Purification Issues | - Ensure that the work-up procedure is not causing product degradation (e.g., hydrolysis of a sensitive functional group). - Optimize the purification method (e.g., chromatography conditions) to minimize product loss. |
3. Issue: The enantioselectivity of the reaction is low.
| Potential Cause | Suggested Solution |
| Incorrect Temperature | - Enantioselectivity is often highly temperature-dependent. In many cases, lowering the reaction temperature can significantly improve the enantiomeric excess (ee). |
| Solvent Choice | - The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome of the reaction. A systematic screening of solvents is recommended. |
| Catalyst Structure | - The steric and electronic properties of the catalyst are critical for achieving high enantioselectivity. If possible, consider using a structurally related catalyst with different substituents. |
| Presence of Achiral Catalytic Species | - Ensure that no achiral amines or other basic impurities are present, as these can catalyze the background reaction, leading to a racemic product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving high yield in this compound catalyzed reactions?
A1: The most critical parameters are typically the purity of the catalyst and reagents, the choice of solvent, the reaction temperature, and the absence of water and oxygen. The catalyst loading should also be optimized for your specific reaction.
Q2: My reaction is very slow. How can I increase the reaction rate without compromising the yield?
A2: You can try a few approaches. Increasing the reaction temperature may accelerate the reaction, but be mindful of potential decreases in enantioselectivity or product stability. Optimizing the catalyst loading can also help. Additionally, screening different solvents might reveal a medium in which the reaction proceeds faster. In some cases, the use of a co-catalyst or additive can enhance the reaction rate.
Q3: I am observing the formation of multiple byproducts. How can I identify them and suppress their formation?
A3: Byproduct identification can be achieved using techniques like GC-MS, LC-MS, and NMR spectroscopy. Common byproducts in amine-catalyzed reactions include products from the self-reaction of the substrate (e.g., aldol condensation), and products from catalyst degradation. To suppress their formation, you can try lowering the reaction temperature, reducing the reaction time, or adding the substrate slowly to the reaction mixture.
Q4: Can I recycle the this compound catalyst?
A4: In principle, the catalyst can be recovered and reused. However, its stability and the ease of separation from the reaction mixture will depend on the specific reaction conditions and work-up procedure. Careful purification of the recovered catalyst is essential to ensure its activity and selectivity in subsequent runs.
Q5: What is the general mechanism of action for this type of catalyst?
A5: this compound is a chiral diamine that typically acts as an organocatalyst through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates.[1] The chiral environment provided by the catalyst then directs the subsequent reaction with the other substrate, leading to the formation of an enantioenriched product.
Data Presentation
Table 1: Effect of Reaction Parameters on the Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Ru]/L* + Na₂CO₃ | Na₂CO₃ | Methanol | 40 | 12 | 90 | 94 |
| 2 | [Ru]/L* + KOBuᵗ | KOBuᵗ | Methanol | 40 | 12 | 81 | 95 |
Data extracted from patent CN109824579B, where L is a chiral ligand derived from this compound.[2]
Table 2: Optimization of Chiral Diamine Catalyzed Michael Addition
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Proline | - | DMF | RT | 24 | 95 | 20 |
| 2 | Chiral Diamine | - | Toluene | -20 | 48 | 85 | 92 |
| 3 | Chiral Diamine | Acetic Acid | CH₂Cl₂ | -20 | 24 | 90 | 95 |
*This table represents a compilation of typical results from the literature on proline and chiral diamine catalyzed Michael reactions to illustrate the impact of catalyst and additives.[1]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone[2]
-
Catalyst Preparation: In a glovebox, a chiral ligand derived from this compound is reacted with a ruthenium precursor in a suitable solvent for 0.5 to 6 hours to obtain the catalyst solution.
-
Reaction Setup: To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (0.24 mol), the prepared catalyst solution, sodium carbonate (12 mmol), and methanol (100 mL).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ to 3.0 MPa.
-
Reaction: Stir the reaction mixture at 40°C for 12 hours.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol. Add an appropriate amount of water and extract the product with ethyl acetate. The organic layers are combined, dried over a suitable drying agent, and concentrated to give the crude product.
-
Purification: Purify the crude product by a suitable method (e.g., column chromatography or crystallization) to obtain (S)-phenyl(pyridin-2-yl)methanol.
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Generalized enamine catalytic cycle.
References
Side reactions and byproducts in the synthesis of (S)-phenyl(pyridin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-phenyl(pyridin-2-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and stereoselective method for the synthesis of this compound is the asymmetric reductive amination of 2-benzoylpyridine. This process typically involves two key steps: the formation of an intermediate imine from 2-benzoylpyridine and an ammonia source, followed by an enantioselective reduction to the desired chiral amine. Another approach involves the asymmetric reduction of 2-benzoylpyridine to the chiral intermediate, (S)-phenyl(pyridin-2-yl)methanol, which is then converted to the amine.
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis?
A2: The main side reactions and resulting byproducts in the synthesis of this compound include:
-
Formation of (S)-phenyl(pyridin-2-yl)methanol: The direct reduction of the starting material, 2-benzoylpyridine, can compete with the reductive amination pathway, leading to the formation of the corresponding chiral alcohol.
-
Racemization: Achieving high enantioselectivity can be challenging. Inadequate chiral control can lead to the formation of the undesired (R)-enantiomer, reducing the enantiomeric excess (ee) of the final product.
-
Incomplete Reaction: Unreacted 2-benzoylpyridine or the intermediate imine may remain in the reaction mixture, leading to purification challenges.
-
Imine Hydrolysis: The imine intermediate is susceptible to hydrolysis, which can revert it back to 2-benzoylpyridine and the ammonia source, thus lowering the overall yield of the desired amine.
-
Over-alkylation: Although less common with ammonia as the nitrogen source, there is a possibility of the primary amine product reacting further to form secondary or tertiary amines, especially if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound and significant formation of the corresponding alcohol.
-
Possible Cause: The rate of reduction of the ketone (2-benzoylpyridine) is faster than the rate of imine formation and/or reduction. This is a common issue in one-pot reductive amination reactions.
-
Troubleshooting Suggestions:
-
Two-step Procedure: Consider a two-step approach where the imine is pre-formed from 2-benzoylpyridine and the ammonia source before the addition of the reducing agent. This can significantly reduce the amount of unreacted ketone available for direct reduction.
-
Choice of Reducing Agent: The selectivity of the reducing agent is crucial. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are known to be more selective for the reduction of imines over ketones, especially under mildly acidic conditions which also favor imine formation.[1]
-
Reaction Conditions: The efficiency and selectivity of iridium-catalyzed reductive aminations are strongly influenced by reaction conditions.[2] Experiment with different solvents and temperatures. For instance, in some iridium-catalyzed systems, methanol has been used as a solvent.[2]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and protonation, which activates it for reduction. However, highly acidic conditions can lead to hydrolysis of the imine.
-
Problem 2: Low enantioselectivity (low ee%) of the final product.
-
Possible Cause: The chiral catalyst or auxiliary is not providing effective stereocontrol during the reduction step.
-
Troubleshooting Suggestions:
-
Catalyst and Ligand Screening: The choice of chiral catalyst and ligand is paramount for achieving high enantioselectivity. For iridium-catalyzed asymmetric hydrogenations, a variety of chiral phosphine ligands have been developed.[3] It may be necessary to screen several catalyst/ligand combinations to find the optimal system for this specific transformation.
-
Temperature Optimization: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. A screen of different solvents may be beneficial.
-
Purity of Reagents: Ensure the starting materials, catalyst, and ligand are of high purity, as impurities can sometimes interfere with the catalytic cycle and reduce enantioselectivity.
-
Problem 3: Presence of unreacted starting material (2-benzoylpyridine) and/or imine intermediate in the final product.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.
-
Troubleshooting Suggestions:
-
Reaction Time and Temperature: Increase the reaction time or temperature. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal endpoint.
-
Catalyst Loading: If catalyst deactivation is suspected, a higher catalyst loading might be necessary. However, this should be balanced with cost considerations.
-
Reagent Stoichiometry: Ensure that the reducing agent and ammonia source are used in an appropriate stoichiometric excess to drive the reaction to completion.
-
Problem 4: Difficulty in purifying the final product from byproducts.
-
Possible Cause: Similar polarities of the desired amine, the alcohol byproduct, and other impurities.
-
Troubleshooting Suggestions:
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A careful selection of the eluent system is necessary to achieve good separation. Gradient elution may be required.
-
Acid-Base Extraction: The basic nature of the amine product can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. This can also be used to resolve enantiomers in some cases. The hydrochloride salt of the amine can be prepared to facilitate crystallization.
-
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) for the synthesis of the precursor, (S)-phenyl(pyridin-2-yl)methanol, via asymmetric hydrogenation of 2-benzoylpyridine, which is a key competing side reaction. Data for the direct asymmetric reductive amination of analogous ketones is also provided for comparison.
| Product | Starting Material | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-phenyl(pyridin-2-yl)methanol | 2-benzoylpyridine | [Ir(COD)Cl]₂ / Chiral Ligand I-1 / Na₂CO₃ | Methanol | 40 | 90 | 94 | [4] |
| (S)-phenyl(pyridin-2-yl)methanol | 2-benzoylpyridine | [Ir(COD)Cl]₂ / Chiral Ligand I-1 / NaOMe | Methanol | 40 | 91 | 85 | [4] |
| (S)-phenyl(pyridin-2-yl)methanol | 2-benzoylpyridine | [Ir(COD)Cl]₂ / Chiral Ligand I-1 / LiOᵗBu | Methanol | 80 | 95 | 95 | [4] |
| (S)-phenyl(pyridin-2-yl)methanol | 2-benzoylpyridine | [Ir(COD)Cl]₂ / Chiral Ligand I-1 / LiOᵗBu | Methanol | 40 | 97 | 96 | [4] |
| (S)-phenyl(pyridin-2-yl)methanol | 2-benzoylpyridine | Lactobacillus paracasei BD101 | Water/Glucose | 30 | 93 | >99 | [5][6] |
| 1-Phenylethylamine (analogous) | Acetophenone | [((R)-tol-binap)RuCl₂] / HCOONH₄ in NH₃/MeOH | Methanol | 60-85 | - | up to 98 | [7] |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of 2-Benzoylpyridine to (S)-phenyl(pyridin-2-yl)methanol (A key side reaction pathway) [4]
-
Catalyst Preparation:
-
To a reaction flask, add a chiral ligand (e.g., I-1, 16.6 mg, 0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (8.0 mg, 0.012 mmol).
-
Add methanol (1.5 mL) and stir the mixture at 25 °C for 30 minutes to prepare the catalyst solution.
-
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, charge phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, a base (e.g., lithium tert-butoxide, 0.96 g, 12 mmol), and methanol (100 mL).
-
Pressurize the autoclave with H₂ gas to 5.0 MPa.
-
Heat the reaction mixture to 40 °C and stir for 8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add an appropriate amount of water to the residue and extract with ethyl acetate.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
The crude (S)-phenyl(pyridin-2-yl)methanol can be further purified by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (S)-phenyl(pyridin-2-yl)methanamine Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of (S)-phenyl(pyridin-2-yl)methanamine. The focus is on optimizing reaction conditions to achieve high yield and enantioselectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via asymmetric transfer hydrogenation (ATH) of the corresponding N-aryl imine precursor, N-(phenyl(pyridin-2-yl)methylene)aniline.
Issue 1: Low or No Conversion of the Starting Imine
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Ensure the catalyst has been stored under an inert atmosphere and handled using proper air-sensitive techniques. - Prepare the catalyst in situ from the metal precursor and ligand immediately before use. |
| Catalyst Poisoning | - The pyridine nitrogen of the substrate or product can coordinate to the metal center, inhibiting catalysis.[1] Adding a mild acid (e.g., acetic acid) can protonate the pyridine, reducing its coordinating ability. - Ensure all reagents and solvents are of high purity and free from contaminants like sulfur or other strong Lewis bases that can poison the catalyst. |
| Insufficient Hydrogen Donor Reactivity | - The formic acid/triethylamine (HCOOH/NEt₃) azeotrope is a common hydrogen source. Ensure the correct 5:2 molar ratio is used for optimal reactivity. - Consider alternative hydrogen donors like isopropanol with a base (e.g., potassium tert-butoxide), which can be effective at elevated temperatures. |
| Sub-optimal Reaction Temperature | - Low temperatures may lead to slow reaction rates. Gradually increase the temperature in 10 °C increments (e.g., from room temperature up to 50-60 °C) and monitor the reaction progress. |
| Incorrect Solvent | - The solvent can significantly impact catalyst activity and solubility. Screen a range of solvents such as dichloromethane (DCM), methanol (MeOH), toluene, or a mixture. For ATH in aqueous media, a water/methanol co-solvent system can be effective.[2] |
Issue 2: High Conversion but Low Enantioselectivity (Low % ee)
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Ligand | - The choice of chiral ligand is critical for achieving high enantioselectivity. Screen a variety of ligands (e.g., (S,S)-TsDPEN, (R,R)-TsDPEN, BINAP derivatives). - Ensure the ligand has high enantiomeric purity. |
| Sub-optimal Temperature | - Higher temperatures can sometimes decrease enantioselectivity. If conversion is high, try lowering the reaction temperature (e.g., to 0 °C or -10 °C).[3] |
| Incorrect Solvent Polarity | - Solvent polarity can influence the transition state of the enantioselective step. Screen solvents with varying polarities (e.g., toluene, THF, DCM, MeOH). |
| Background Uncatalyzed Reaction | - A non-enantioselective background reaction may be occurring. Ensure the reaction does not proceed in the absence of the chiral catalyst. If it does, lower the reaction temperature. |
| Racemization of Product | - The amine product could racemize under the reaction conditions. Check the stability of the product under the reaction conditions without the catalyst. If racemization occurs, reduce the reaction time or temperature. |
Issue 3: Catalyst Deactivation During the Reaction
| Potential Cause | Recommended Solution |
| Coordination of Pyridine Nitrogen | - As the product amine is formed, its pyridine nitrogen can bind to the catalyst, leading to deactivation.[1] The addition of a Brønsted acid or performing the reaction on the corresponding pyridinium salt can mitigate this. |
| Oxidative Degradation | - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. |
| Ligand Degradation | - Some ligands can be unstable under prolonged heating or in the presence of certain reagents. Consider using a more robust ligand or milder reaction conditions. Hydrogenation of the ligand itself can be a deactivation pathway.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: Asymmetric transfer hydrogenation (ATH) of the pre-formed imine, N-(phenyl(pyridin-2-yl)methylene)aniline, is a widely used and effective method. This typically involves a chiral ruthenium or rhodium catalyst with a chiral diamine or diphosphine ligand, and a hydrogen donor like a formic acid/triethylamine mixture.
Q2: How do I prepare the starting imine, N-(phenyl(pyridin-2-yl)methylene)aniline?
A2: The imine is typically prepared by the condensation of 2-benzoylpyridine and aniline. The reaction can be carried out in a solvent like toluene or methanol, often with a dehydrating agent (e.g., magnesium sulfate) or azeotropic removal of water to drive the reaction to completion.
Q3: What are the key parameters to optimize for high enantioselectivity?
A3: The most critical parameters are the choice of the chiral ligand and the reaction temperature. The solvent and the hydrogen donor system also play significant roles. A systematic screening of these variables is often necessary to achieve optimal results.
Q4: My reaction is very slow. What can I do to increase the rate?
A4: To increase the reaction rate, you can try increasing the reaction temperature, increasing the catalyst loading, or ensuring your hydrogen donor is active. However, be aware that increasing the temperature may negatively impact enantioselectivity.
Q5: Can I use biocatalysis for this transformation?
A5: Yes, a biocatalytic approach has been reported for the asymmetric reduction of the precursor ketone, 2-benzoylpyridine, to the corresponding (S)-alcohol, which can then be converted to the amine. This method can offer very high enantioselectivity.
Experimental Protocols
Protocol 1: Synthesis of N-(phenyl(pyridin-2-yl)methylene)aniline (Imine Precursor)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-benzoylpyridine (1.83 g, 10 mmol), aniline (0.93 g, 10 mmol), and toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 19 mg, 0.1 mmol).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude imine can be used in the next step without further purification.
Protocol 2: Asymmetric Transfer Hydrogenation of N-(phenyl(pyridin-2-yl)methylene)aniline
-
In a glovebox, to a Schlenk flask, add the catalyst precursor [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral ligand (S,S)-TsDPEN (4.4 mg, 0.012 mmol).
-
Add anhydrous, degassed dichloromethane (DCM, 5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
In a separate flask, dissolve the crude imine from Protocol 1 (approx. 10 mmol) in DCM (15 mL).
-
Add the imine solution to the catalyst solution.
-
Prepare the hydrogen donor by mixing formic acid (1.9 mL) and triethylamine (2.8 mL) in a 5:2 molar ratio.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Data Presentation
Table 1: Optimization of Reaction Conditions for Asymmetric Transfer Hydrogenation
| Entry | Catalyst | Ligand | Solvent | H-Donor | Temp (°C) | Yield (%) | ee (%) |
| 1 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | DCM | HCOOH/NEt₃ | 25 | 95 | 98 |
| 2 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | DCM | HCOOH/NEt₃ | 25 | 94 | 97 (R) |
| 3 | [RhCp*Cl₂]₂ | (S,S)-TsDPEN | MeOH | HCOOH/NEt₃ | 40 | 92 | 95 |
| 4 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Toluene | HCOOH/NEt₃ | 25 | 85 | 90 |
| 5 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | DCM | i-PrOH/KOtBu | 40 | 88 | 92 |
| 6 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | DCM | HCOOH/NEt₃ | 0 | 75 | >99 |
Data is representative and compiled from typical results in the literature for similar systems.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the asymmetric synthesis.
References
- 1. pyridine-diimine-molybdenum-catalyzed-hydrogenation-of-arenes-and-hindered-olefins-insights-into-precatalyst-activation-and-deactivation-pathways - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (S)-phenyl(pyridin-2-yl)methanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered in reactions involving (S)-phenyl(pyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying the product of my this compound reaction?
A1: The primary methods for purifying chiral amines like this compound and its derivatives are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic or enantiomerically enriched amine with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for separation by fractional crystallization.[1] The desired enantiomer is then recovered by treating the salt with a base.
-
Chiral Chromatography (HPLC and SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. SFC is often favored for its speed and reduced solvent consumption.[2][3][4]
-
Enzymatic Resolution: This method uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. This is a highly selective but often more complex method to implement.[5]
Q2: How do I choose between diastereomeric salt crystallization and chiral chromatography?
A2: The choice depends on several factors:
-
Scale: Diastereomeric salt crystallization is often more scalable and cost-effective for large quantities.[1]
-
Purity Requirements: Chiral chromatography can often achieve very high enantiomeric purity (>99% e.e.).
-
Development Time: Chiral chromatography method development can be faster, especially with automated screening systems.[2]
-
Compound Properties: The success of diastereomeric salt crystallization is highly dependent on the formation of well-defined, crystalline salts with significant solubility differences, which can be unpredictable.[1][6]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include:
-
Unreacted Starting Materials: For example, if synthesizing from 2-benzoylpyridine, residual ketone may be present.
-
The Undesired Enantiomer: The (R)-enantiomer will likely be present, especially if the reaction is not perfectly stereoselective.
-
By-products from the Reaction: Depending on the synthetic route, these could include over-reduction products or side-products from reagents. For instance, in reductive amination, by-products from the reducing agent may be present.
-
Resolving Agent: In diastereomeric salt crystallization, the chiral acid used for resolution must be completely removed in the final step.
Q4: Can my chiral amine racemize during purification?
A4: Racemization, the conversion of a pure enantiomer into a racemic mixture, can occur under certain conditions. For chiral amines, this can be promoted by:
-
Harsh pH conditions (strongly acidic or basic).
-
Elevated temperatures. [7]
-
Presence of certain catalysts. [8] It is crucial to handle the purified this compound under mild conditions to maintain its enantiomeric purity.[9]
Troubleshooting Guides
Chiral HPLC and SFC Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Flow rate is too high. | - Screen different CSPs (e.g., polysaccharide-based like Chiralcel® OD, OJ; or cyclofructan-based).- Adjust the mobile phase composition (e.g., change the alcohol modifier, add acidic or basic additives like trifluoroacetic acid (TFA) and diethylamine (DEA)).[2]- Reduce the flow rate to improve efficiency. |
| Peak Tailing (especially for the amine peak) | - Interaction of the basic amine with acidic silanol groups on the silica support of the column.- Inappropriate mobile phase pH. | - Use a deactivated column or a CSP specifically designed for basic compounds.- Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the silanol groups.[10]- For reversed-phase, adjusting the pH can improve peak shape.[11][12] |
| Split Peaks | - Column void or channeling.- Sample solvent incompatible with the mobile phase. | - Replace the column if a void is suspected.- Dissolve the sample in the mobile phase or a weaker solvent.[10][11] |
| High Backpressure | - Blockage in the system (e.g., inlet frit).- Sample precipitation on the column. | - Reverse flush the column (for immobilized columns only).- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in the injection solvent.[13] |
Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | - Salts are too soluble in the chosen solvent.- Incorrect stoichiometry of the resolving agent. | - Try a less polar solvent or a solvent mixture.- Slowly cool the solution and/or scratch the inside of the flask to induce crystallization.- Ensure the correct molar ratio of resolving agent is used (often 0.5 to 1.0 equivalent).[14] |
| Both Diastereomers Precipitate | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Screen a wider range of solvents and solvent mixtures.- Perform a controlled, slow crystallization to allow for fractional crystallization.[15] |
| Low Enantiomeric Excess (e.e.) of the Product | - Incomplete separation of the diastereomeric salts.- The less soluble salt is not significantly enriched in one diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt.- Try a different chiral resolving agent (e.g., different derivatives of tartaric acid, mandelic acid).[16][17] |
| Difficulty Removing the Resolving Agent | - Inefficient extraction or washing after basification. | - After treating the salt with a base (e.g., NaOH), perform multiple extractions with an appropriate organic solvent.- Wash the organic layer with brine to remove residual aqueous base and salt. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Selection: Start with a polysaccharide-based chiral stationary phase such as a Chiralpak® IA, IB, or IC column.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-hexane and a polar modifier like isopropanol (IPA) or ethanol (EtOH) in a 90:10 ratio.
-
Additive: To improve the peak shape of the basic amine, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%).
-
-
Optimization:
-
Adjust the ratio of hexane to alcohol to optimize retention time and resolution.
-
If resolution is poor, try different alcohol modifiers.
-
Optimize the concentration of the basic additive.
-
-
Analysis:
-
Inject a small amount of the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample to be purified.
-
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: A common choice for resolving chiral amines is a chiral acid such as (+)-tartaric acid or a derivative like (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA).[17]
-
Salt Formation:
-
Dissolve one equivalent of the racemic phenyl(pyridin-2-yl)methanamine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add 0.5 to 1.0 equivalent of the chiral resolving agent.
-
Stir the mixture. The diastereomeric salt may precipitate immediately or upon cooling.
-
-
Fractional Crystallization:
-
If a precipitate forms, heat the mixture to dissolve it and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Purification: The collected crystals can be recrystallized from a fresh solvent to improve diastereomeric purity.
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched this compound.
-
Visualizations
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. chiraltech.com [chiraltech.com]
- 14. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
Effect of solvent and temperature on (S)-phenyl(pyridin-2-yl)methanamine catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-phenyl(pyridin-2-yl)methanamine as a catalyst in asymmetric synthesis. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in catalysis?
This compound is a chiral primary amine organocatalyst. It is primarily used to catalyze asymmetric reactions, meaning it helps in the formation of one enantiomer of a chiral product over the other. Its applications are found in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Michael additions and aldol reactions, which are crucial steps in the synthesis of pharmaceuticals and other fine chemicals.
Q2: How does the catalyst's structure contribute to its function?
The catalytic activity and stereoselectivity of this compound stem from its unique structure. The primary amine group can form a transient iminium or enamine intermediate with the substrate. The chiral center, along with the phenyl and pyridyl groups, creates a specific three-dimensional environment that directs the approach of the reacting partner, leading to the preferential formation of one enantiomer.
Q3: What are the typical reaction conditions for a reaction catalyzed by this compound?
Typical reaction conditions often involve using the catalyst in sub-stoichiometric amounts (5-20 mol%) in an organic solvent at temperatures ranging from room temperature down to -78 °C. The choice of solvent and temperature is critical and highly dependent on the specific reaction being performed.
Q4: Is this compound sensitive to air or moisture?
While the catalyst itself is relatively stable, the reaction intermediates it forms, such as enamines, can be sensitive to moisture. Therefore, it is good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to ensure reproducibility and high enantioselectivity.
Troubleshooting Guides
Below are common issues encountered during reactions catalyzed by this compound, along with potential causes and solutions.
Issue 1: Low or No Product Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the purity and integrity of the catalyst. If it has been stored for a long time or improperly, consider using a fresh batch. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 10 mol% to 15-20 mol%). |
| Low Reaction Temperature | While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. Try running the reaction at a slightly higher temperature (e.g., from -20 °C to 0 °C or room temperature). |
| Inappropriate Solvent | The solvent plays a crucial role in catalyst and substrate solubility and in stabilizing reaction intermediates. Perform a solvent screen with a range of polar aprotic (e.g., THF, CH2Cl2, Toluene) and polar protic (e.g., EtOH, IPA) solvents. |
| Substrate Reactivity | The electronic or steric properties of your substrate may hinder the reaction. Consider using a more activated substrate if possible, or increase the reaction time. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Higher temperatures can lead to a loss of stereocontrol. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower) is often the most effective way to improve enantioselectivity. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A solvent screen is recommended. Non-polar solvents often provide better enantioselectivity. |
| Presence of Water or Protic Impurities | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can interfere with the catalyst-substrate interactions that control stereoselectivity. |
| Catalyst Degradation | Ensure the catalyst is pure. Impurities or degradation products can lead to non-selective background reactions. |
| Incorrect Catalyst Enantiomer | Double-check that you are using the (S)-enantiomer of the catalyst if the (R)-product is desired, or vice-versa, depending on the reaction's stereochemical model. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Self-Condensation of Substrate | If your substrate (e.g., an aldehyde) can undergo self-condensation, try adding the substrate slowly to the reaction mixture to maintain a low concentration. |
| Reaction with Solvent | Certain solvents may be reactive under the reaction conditions. Ensure the chosen solvent is inert. |
| Decomposition of Product or Catalyst | Monitor the reaction by TLC or another analytical technique to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts. |
Data Presentation
While specific quantitative data for the effect of solvent and temperature on a reaction catalyzed by this compound is not available in the searched literature, the following tables illustrate a generalized approach to data presentation for optimizing such a reaction. The data presented here is hypothetical and serves as a template for experimental design and reporting.
Table 1: Effect of Solvent on a Hypothetical Asymmetric Michael Addition
Reaction Conditions: Substrate A (0.2 mmol), Substrate B (0.1 mmol), this compound (10 mol%), Solvent (1.0 mL), Room Temperature, 24 h.
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 85 | 92 |
| 2 | CH2Cl2 | 90 | 85 |
| 3 | THF | 75 | 80 |
| 4 | Hexane | 60 | 95 |
| 5 | EtOH | 95 | 50 |
| 6 | CH3CN | 88 | 75 |
Table 2: Effect of Temperature on a Hypothetical Asymmetric Michael Addition
Reaction Conditions: Substrate A (0.2 mmol), Substrate B (0.1 mmol), this compound (10 mol%), Toluene (1.0 mL), 24 h.
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 85 | 92 |
| 2 | 0 | 70 | 97 |
| 3 | -20 | 55 | >99 |
| 4 | -40 | 30 | >99 |
| 5 | 40 | 90 | 80 |
Experimental Protocols
The following is a generalized experimental protocol for an asymmetric Michael addition catalyzed by this compound. This should be adapted based on the specific substrates and optimization results.
General Protocol for Asymmetric Michael Addition
-
To a flame-dried reaction vessel under an inert atmosphere (N2 or Ar), add the Michael acceptor (0.1 mmol), this compound (0.01 mmol, 10 mol%), and the chosen anhydrous solvent (1.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael donor (0.2 mmol) to the stirred solution.
-
Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product (e.g., by chiral HPLC).
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common experimental issues.
Caption: Troubleshooting workflow for asymmetric catalysis.
Caption: Logical pathway for reaction optimization.
Technical Support Center: Enhancing the Stability of (S)-phenyl(pyridin-2-yl)methanamine Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-phenyl(pyridin-2-yl)methanamine metal complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, handling, and storage of this compound metal complexes.
Issue 1: Low Yield or No Product Formation During Synthesis
-
Question: I am attempting to synthesize a metal complex with this compound, but I am getting very low yields or no desired product. What could be the issue?
-
Answer: Low or no product formation can stem from several factors. Firstly, this compound and many of its precursor materials can be sensitive to air and moisture.[1][2] It is crucial to employ stringent air-free techniques, such as using a Schlenk line or a glovebox, and thoroughly dried solvents and reagents.[1][3] Secondly, the choice of metal precursor and solvent can significantly impact the reaction outcome. The coordination of the ligand is influenced by the solvent's polarity and coordinating ability.[3][4] Finally, the reaction temperature and time may not be optimal. Some complexation reactions require elevated temperatures to overcome activation barriers, while others may decompose at higher temperatures. We recommend a systematic optimization of these parameters.
Issue 2: Color Change and/or Precipitation of the Complex in Solution
-
Question: My purified this compound metal complex solution changes color and/or a precipitate forms over time. What is causing this instability?
-
Answer: This observation often indicates decomposition or aggregation of the complex. Several factors can contribute to this:
-
Oxidative Degradation: Many transition metal complexes are susceptible to oxidation by atmospheric oxygen, especially those with metals in lower oxidation states.[5] This can lead to a change in the metal's oxidation state and subsequent decomposition of the complex.
-
Solvent Effects: The stability of pyridyl-amine complexes is highly dependent on the solvent.[2][4] A solvent that poorly solvates the complex can lead to aggregation and precipitation. Conversely, a strongly coordinating solvent might displace the this compound ligand, leading to decomposition.
-
Counter-ion Effects: For cationic complexes, the nature of the counter-ion can influence stability and solubility.[6][7] Some counter-ions may interact with the complex, promoting aggregation or decomposition.
-
Photodecomposition: Some metal complexes are light-sensitive. Exposure to ambient light can induce photochemical reactions that lead to decomposition.
To mitigate these issues, we recommend storing solutions of the complex under an inert atmosphere (e.g., nitrogen or argon), in the dark, and at low temperatures. Experimenting with different non-coordinating, dry solvents and counter-ions may also improve stability.
-
Issue 3: Inconsistent or Poor Catalytic Activity
-
Question: I am using a this compound metal complex as a catalyst, but I am observing inconsistent or poor activity. How can I improve its performance?
-
Answer: Inconsistent catalytic activity is often linked to the stability of the active catalytic species. The issues mentioned above, such as decomposition due to air, moisture, or solvent effects, can lead to a reduction in the concentration of the active catalyst. It is also possible that the "resting state" of the catalyst is inactive and requires specific conditions for activation. We advise ensuring the catalyst is handled and stored under strictly inert conditions. Additionally, in-situ monitoring of the reaction (e.g., by spectroscopy) can provide insights into the catalyst's behavior under reaction conditions and help identify potential deactivation pathways. The choice of counter-ion can also be critical for catalytic performance.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound metal complexes.
Synthesis and Handling
-
Q1: What are the best practices for handling and storing the this compound ligand?
-
A1: The ligand itself may be sensitive to air and moisture over long periods. It is best stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For transfers, it is advisable to use a glovebox or handle it quickly in the open air to minimize exposure.
-
-
Q2: Which solvents are recommended for the synthesis and storage of these metal complexes?
-
A2: The choice of solvent is critical and depends on the specific metal and counter-ion. Generally, non-coordinating, aprotic solvents that have been rigorously dried and deoxygenated are preferred. Examples include dichloromethane, toluene, and tetrahydrofuran (THF). The stability of silver(I) complexes with pyridine-containing ligands has been shown to increase in the order DMSO < acetonitrile < water, which is the reverse of the trend observed for ligands with primary or secondary amines.[4] This highlights the importance of considering the specific electronic properties of the pyridyl-amine ligand.
-
-
Q3: How does the choice of counter-ion affect the stability of cationic complexes?
-
A3: The counter-ion can significantly influence the stability, solubility, and reactivity of cationic complexes.[6][7] Weakly coordinating anions such as PF₆⁻, BF₄⁻, or SbF₆⁻ are often used to minimize ion pairing and improve the stability of the cationic complex. Halide ions (Cl⁻, Br⁻, I⁻) can sometimes coordinate to the metal center and alter the complex's geometry and reactivity.
-
Degradation and Stabilization
-
Q4: What are the likely degradation pathways for these complexes?
-
A4: The primary degradation pathways are likely to be:
-
Oxidative degradation: The metal center or the ligand can be oxidized by air.[5]
-
Thermal decomposition: At elevated temperatures, the ligand may dissociate, or the complex may undergo fragmentation. Studies on similar copper(II) complexes have shown decomposition to copper oxide at high temperatures.
-
Hydrolysis: In the presence of water, the metal-ligand bond can be cleaved, especially for more labile metal ions.
-
-
-
Q5: Are there any specific additives that can enhance the stability of these complexes in solution?
-
A5: While there are no universal stabilizers, the addition of a slight excess of the this compound ligand can sometimes suppress dissociation of the ligand from the metal center due to Le Chatelier's principle. However, this may not be suitable for all applications, especially in catalysis where free ligand can interfere with the reaction. The use of sterically bulky derivatives of the ligand can also enhance stability by kinetically hindering decomposition pathways.
-
Quantitative Data
| Factor | Influence on Stability | Rationale |
| Solvent | High | Solvent polarity and coordinating ability affect the solvation of both the metal ion and the ligand, thereby influencing the complex formation equilibrium. For pyridyl-only ligands, metal ion solvation is often the dominant factor.[2][4] |
| Counter-ion | High (for cationic complexes) | Weakly coordinating counter-ions generally lead to more stable and soluble complexes by reducing ion-pairing and aggregation.[6][7] |
| Atmosphere | High | Inert atmosphere (N₂ or Ar) is crucial to prevent oxidative degradation of air-sensitive metal centers and ligands.[1][5] |
| Temperature | Medium to High | Higher temperatures can promote ligand dissociation or decomposition. Low-temperature storage is recommended. |
| Light | Medium | Photodecomposition can be a degradation pathway for some light-sensitive complexes. Storage in the dark is advisable. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Metal Complex with this compound under Inert Atmosphere
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents should be dried using an appropriate drying agent and distilled under an inert atmosphere or passed through a solvent purification system.
-
Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) under a positive pressure of inert gas.
-
Reagent Addition: Dissolve the metal precursor in the chosen solvent and add it to the reaction flask via a cannula or a gas-tight syringe. Subsequently, add a solution of this compound in the same solvent dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by appropriate techniques (e.g., TLC, NMR, or UV-Vis spectroscopy).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration, crystallization, or chromatography, all performed under an inert atmosphere.
Visualizations
Caption: Experimental workflow for synthesizing and handling air-sensitive complexes.
Caption: Potential degradation pathways for (S)-PPM metal complexes.
References
- 1. NIST46 | NIST [nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Pyridinemethanamine [webbook.nist.gov]
- 4. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for asymmetric synthesis using chiral amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral amines.
Troubleshooting Guides
Low Enantioselectivity
Question: My reaction is proceeding with high yield, but the enantiomeric excess (ee) is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue in asymmetric synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on the transition states leading to the two enantiomers.
-
Troubleshooting: Screen a range of temperatures. Lowering the temperature often increases enantioselectivity by favoring the more ordered transition state. However, in some cases, an increase in temperature might be beneficial.[1] A temperature screening experiment is crucial.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the transition states and can dramatically influence enantioselectivity.[2]
-
Troubleshooting: Perform a solvent screen with a variety of polar aprotic, polar protic, and nonpolar solvents. The optimal solvent will depend on the specific reaction and catalyst.
-
-
Incorrect Catalyst Loading: The amount of chiral amine catalyst can affect the reaction kinetics and selectivity.
-
Troubleshooting: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%). Both too low and too high catalyst concentrations can be detrimental.
-
-
Substrate or Reagent Impurities: Impurities in the starting materials or reagents can interfere with the catalyst or the desired reaction pathway.
-
Troubleshooting: Ensure the purity of all substrates and reagents. Purification of starting materials may be necessary.
-
-
Catalyst Degradation or Racemization: The chiral amine catalyst may be unstable under the reaction conditions, leading to degradation or in-situ racemization.
-
Troubleshooting: Check the stability of the catalyst under the reaction conditions. Consider using a freshly prepared or purified catalyst. In some cases, a different, more robust catalyst may be required.
-
Poor Diastereoselectivity
Question: My reaction produces the desired product, but with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in reactions involving chiral amines often arises from a lack of facial control in the approach of the reactants.
Potential Causes & Solutions:
-
Steric Hindrance: The steric bulk of the substrates or the chiral amine catalyst may not be sufficient to effectively block one face of the prochiral substrate.
-
Troubleshooting: Consider modifying the substrates to increase steric bulk. Alternatively, screen a library of chiral amines with different steric profiles.
-
-
Reaction Temperature: Similar to enantioselectivity, temperature can influence the energy difference between the diastereomeric transition states.
-
Troubleshooting: Conduct the reaction at different temperatures. Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer.
-
-
Solvent Effects: The solvent can influence the conformation of the substrates and the catalyst, thereby affecting diastereoselectivity.
-
Troubleshooting: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Presence of Lewis Acids or Bases: Additives can coordinate to the substrate or catalyst, altering the steric and electronic environment of the transition state.
-
Troubleshooting: If applicable to your reaction, screen different Lewis acids or bases as additives. The choice of additive can significantly impact diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral amine catalyst for my reaction?
A1: The selection of a chiral amine catalyst is often application-specific. A good starting point is to review the literature for similar transformations. If no direct precedent exists, screening a small, diverse library of commercially available chiral amines is a practical approach. Consider factors like the pKa of the amine, its steric bulk, and the presence of other functional groups that could participate in the reaction.
Q2: My chiral amine catalyst is expensive. How can I minimize the amount used or recycle it?
A2: Minimizing catalyst loading is a key aspect of process optimization. Once optimal conditions are found, gradually decrease the catalyst loading to determine the minimum amount required for efficient conversion and high selectivity. For catalyst recycling, consider immobilization of the chiral amine on a solid support, which allows for easy recovery by filtration.[3] Alternatively, extraction procedures can be developed to recover the catalyst from the reaction mixture.
Q3: What is the best method to determine the enantiomeric excess of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess. Chiral Gas Chromatography (GC) can also be used for volatile compounds. If these techniques are not available, derivatization with a chiral reagent to form diastereomers, which can then be analyzed by standard NMR or achiral chromatography, is an alternative.[4][5]
Q4: Can the presence of water affect my reaction?
A4: Yes, water can have a significant impact. In some cases, it can act as a proton source or a competing nucleophile, leading to side reactions and lower yields or selectivities. In other cases, particularly in some organocatalytic reactions, a small amount of water can be beneficial. It is crucial to use dry solvents and reagents unless the reaction is known to tolerate or require water.
Q5: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?
A5: Increasing the reaction temperature is a common way to increase the rate, but this may negatively affect enantioselectivity. Before increasing the temperature, consider increasing the concentration of the reactants or the catalyst loading. Screening for a more active catalyst is also a viable option. Some reactions are accelerated by the use of co-catalysts or additives.
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess (ee) in a Chiral Amine Catalyzed Reaction
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 9.1 | 72 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 65 |
| 4 | Acetonitrile | 37.5 | 43 |
| 5 | Methanol | 32.7 | 21 |
Note: Data is illustrative and will vary depending on the specific reaction.[2]
Table 2: Effect of Temperature on Enantiomeric Excess (ee)
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 25 | 78 |
| 2 | 0 | 89 |
| 3 | -20 | 95 |
| 4 | -40 | 98 |
| 5 | -78 | >99 |
Note: Data is illustrative and will vary depending on the specific reaction. In some cases, a reversal of enantioselectivity can be observed at different temperatures.[1]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization to Improve Enantioselectivity
-
Baseline Experiment: Set up the reaction using the initial conditions that resulted in low enantioselectivity. Ensure all reagents are pure and solvents are dry.
-
Temperature Screening: Set up a series of reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Monitor the reactions for conversion and determine the enantiomeric excess of the product for each temperature.
-
Solvent Screening: Using the optimal temperature from the previous step, set up a series of reactions in different solvents (e.g., toluene, CH₂Cl₂, THF, acetonitrile, ethyl acetate, hexanes). Analyze the enantiomeric excess for each solvent.
-
Catalyst Loading Screening: Using the optimal temperature and solvent, vary the catalyst loading (e.g., 1, 2, 5, 10, 20 mol%). Determine the effect on both reaction rate and enantioselectivity.
-
Concentration Screening: Investigate the effect of substrate concentration. Run the reaction at different molarities (e.g., 0.1 M, 0.5 M, 1.0 M) under the optimized conditions.
-
Analysis: For each experiment, carefully determine the yield and enantiomeric excess. Compile the data to identify the optimal reaction conditions.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable HPLC solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for the class of compound being analyzed. Common chiral columns include those based on polysaccharide derivatives (e.g., Chiralcel OD, OJ, AD).
-
Method Development:
-
Start with a standard mobile phase, for example, 90:10 hexane:isopropanol, at a flow rate of 1.0 mL/min.
-
Inject the sample and monitor the chromatogram. If the enantiomers are not resolved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of isopropanol).
-
Addition of small amounts of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can sometimes improve peak shape and resolution.
-
-
Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
-
Validation: To assign the absolute configuration to each peak, inject a sample of a single, known enantiomer if available.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General workflow for asymmetric reaction optimization.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of (S)-phenyl(pyridin-2-yl)methanamine with other chiral ligands
A Comparative Guide to (S)-Phenyl(pyridin-2-yl)methanamine and Other Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective catalytic processes. This compound, a chiral diamine featuring a pyridine moiety, belongs to a class of ligands that has garnered significant interest in asymmetric catalysis. This guide provides an objective comparison of its anticipated performance with other notable chiral ligands, supported by experimental data from the literature for analogous systems. The focus is on the asymmetric reduction of ketones, a fundamental transformation in organic synthesis.
Performance in Asymmetric Ketone Reduction
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the performance of various ruthenium- and iridium-based catalyst systems with different chiral ligands in the asymmetric transfer hydrogenation of acetophenone. This allows for a comparative assessment of the structural features of the ligands and their impact on catalytic outcomes.
| Catalyst System (Metal/Ligand) | Ligand Structure | Yield (%) | ee (%) | Substrate/Catalyst Ratio | Reference |
| RuCl--INVALID-LINK-- | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | >95 | 97 (R) | 200 | [1] |
| Ir-bisphosphine/diamine | (R)-P-Phos/(R,R)-DPEN | - | 75 (R) | 100 | [2] |
| Ir-bisphosphine/diamine | (R)-Xyl-P-Phos/(R,R)-DPEN | - | 55 (S) | 100 | [2] |
| [Ir(COD)Cl]₂ / P,N,OH Ligand (L1) | Phosphine-amine-alcohol | >99 | 92 (R) | 500 | [3] |
| Cp*Ir(C-N) complex | 2-aryl-oxazoline | >90 | 66 (S) | - | [4] |
| RuCl₂(p-cymene)₂ / 2,2'-bibenzimidazole | 2,2'-Bibenzimidazole (achiral) | 90 | 0 | 100 | [5] |
Note: The data presented is collated from different studies and reaction conditions may vary. Direct comparison should be made with caution. The performance of this compound is expected to be influenced by the steric and electronic properties of its phenyl and pyridyl groups, likely leading to good to excellent enantioselectivity in similar reactions.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of catalytic results. Below is a representative procedure for the asymmetric transfer hydrogenation of a ketone using a ruthenium/chiral diamine catalyst system.
General Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN or a ligand from the table above)
-
Acetophenone (Substrate)
-
2-Propanol (Solvent and hydrogen source)
-
Base (e.g., Cs₂CO₃ or t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (e.g., 0.011 mmol, 1.1 mol%) are dissolved in degassed 2-propanol (e.g., 5 mL).
-
The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, acetophenone (1 mmol) and the base (e.g., Cs₂CO₃, 0.3 mmol, or a solution of t-BuOK in 2-propanol) are added.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 80-130 °C) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a mixture of hexanes/ethyl acetate as eluent) to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
The yield of the product is determined after purification.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Mandatory Visualizations
The following diagrams illustrate key concepts in asymmetric catalysis.
Caption: Experimental workflow for asymmetric catalysis.
Caption: Logical relationship for ligand comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. webofproceedings.org [webofproceedings.org]
Performance Showdown: (S)-phenyl(pyridin-2-yl)methanamine versus P,N-Ligand Stalwarts in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. This guide provides an objective comparison of the performance of (S)-phenyl(pyridin-2-yl)methanamine against other well-established P,N-ligands, namely PHOX (phosphine-oxazoline) and Josiphos, in the field of asymmetric catalysis. The data presented is compiled from various studies, focusing on the widely researched asymmetric transfer hydrogenation of acetophenone as a benchmark reaction.
The selection of an appropriate chiral ligand is a critical factor in the success of asymmetric synthesis, directly influencing reaction rates, yields, and, most importantly, the enantiomeric excess (ee) of the desired product. P,N-ligands, featuring both a phosphorus and a nitrogen donor atom, have emerged as a versatile and effective class of ligands for a variety of transition metal-catalyzed reactions.
This guide delves into the catalytic prowess of this compound, a bidentate P,N-ligand, and contrasts its performance with two mainstays of asymmetric catalysis: the PHOX and Josiphos families of ligands. The comparative data is centered on the asymmetric transfer hydrogenation of acetophenone, a standard reaction for evaluating the efficacy of chiral catalysts.
Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the performance of this compound, PHOX, and Josiphos ligands in the asymmetric transfer hydrogenation of acetophenone, based on data extracted from various research publications. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data reflects results from different experimental setups.
| Ligand Family | Specific Ligand | Metal | Base | Solvent | Yield (%) | ee (%) | Reference |
| Pyridylmethanamine | (S)-1-phenyl-N-(pyridin-2-yl methylene)ethanamine | Ni(II) | - | - | Moderate | Low | [1] |
| PHOX | Ru-PHOX (pinene derivative) | Ru(II) | NaOH or t-BuOK | Isopropanol | up to 98 | up to 90 | [2][3] |
| PHOX | Ru-PHOX | Ru(II) | NaOH | Isopropanol | Very Good | up to 92 | [4] |
| Josiphos | Re-Josiphos | Re(V) | Triethylamine | 2-propanol | 50-99 | up to 58 | [5] |
| Josiphos | Rh-Josiphos | Rh(III) | - | EtCN/AcOH | - | - | [6] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data for the pyridylmethanamine derivative suggests moderate activity but low enantioselectivity in this specific context. In contrast, PHOX and Josiphos ligands have demonstrated high yields and enantioselectivities in various catalytic systems for this reaction.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed experimental protocols for the asymmetric transfer hydrogenation of acetophenone using representative P,N-ligands are provided below.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-PHOX Catalyst
This protocol is a generalized procedure based on methodologies reported in the literature[2][4].
Materials:
-
[RuCl2(p-cymene)]2
-
PHOX ligand
-
Acetophenone
-
Isopropanol (anhydrous)
-
Base (e.g., NaOH or KOtBu)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, [RuCl2(p-cymene)]2 (1 mol%) and the PHOX ligand (2.2 mol%) are dissolved in anhydrous isopropanol.
-
The mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
A solution of the base (e.g., 0.1 M NaOH in isopropanol, 10 mol%) is added to the catalyst mixture.
-
Acetophenone (1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature or 80 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone with a Rh-TsDPEN Catalyst
The following is a general experimental protocol for the asymmetric transfer hydrogenation of ketones using a Rh-TsDPEN catalyst in water, as described in the literature[7].
Materials:
-
[Cp*RhCl2]2
-
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)
-
Acetophenone
-
Sodium formate (HCOONa)
-
Water
-
Inert atmosphere (optional, as some reactions are reported to be air-tolerant)
Procedure:
-
In a reaction vessel, [Cp*RhCl2]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) are mixed in water.
-
The mixture is stirred at a specified temperature (e.g., 40 °C) for a designated period to form the active catalyst.
-
Acetophenone (1 mmol) and sodium formate (5 equivalents) are added to the reaction mixture.
-
The reaction is stirred vigorously at the specified temperature and monitored by a suitable analytical technique (TLC or GC).
-
After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC.
Visualizing the Catalytic Process
To better understand the relationships and workflows in asymmetric catalysis, the following diagrams are provided.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Logical framework for comparing P,N-ligand performance.
References
- 1. researchgate.net [researchgate.net]
- 2. repozytorium.umk.pl [repozytorium.umk.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (S)-phenyl(pyridin-2-yl)methanamine in Asymmetric Catalysis: A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is paramount for efficient and stereoselective synthesis. This guide provides a comparative analysis of (S)-phenyl(pyridin-2-yl)methanamine, a chiral diamine ligand, against established catalytic systems in the context of asymmetric synthesis. Due to the limited availability of direct comparative studies under identical conditions, this guide synthesizes available data to offer a qualitative benchmark and outlines the experimental frameworks necessary for a rigorous quantitative comparison.
While direct, side-by-side experimental data benchmarking this compound against other well-known catalytic systems is not extensively documented in publicly available literature, its structural motifs are common in ligands for asymmetric catalysis, particularly in the reduction of ketones. Chiral diamines are crucial components of highly successful catalysts, including Noyori's renowned ruthenium-based catalysts for asymmetric hydrogenation.
Conceptual Framework for Benchmarking
To establish a meaningful comparison, a standardized reaction is essential. The asymmetric reduction of a prochiral ketone, such as acetophenone, to its corresponding chiral alcohol is a widely accepted model reaction for evaluating the efficacy of new catalytic systems. The key performance indicators for such a comparison are:
-
Conversion (%): The percentage of the starting material that has been transformed into the product.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst, indicating catalyst efficiency and longevity.
-
Turnover Frequency (TOF, h⁻¹): The turnover number per unit of time, representing the speed of the catalyst.
-
Reaction Conditions: Including temperature, pressure, solvent, catalyst loading, and reaction time.
Logical Workflow for Catalyst Comparison
A systematic approach is necessary to ensure that any comparison between this compound and other catalytic systems is objective and scientifically valid. The following workflow outlines the essential steps for such a comparative study.
Caption: Workflow for Benchmarking Catalytic Systems.
Hypothetical Performance Data Table
The following table illustrates how quantitative data from such a comparative study would be presented. The values for this compound are hypothetical and serve as a template for future experimental work. The data for the benchmark catalysts are representative of typical literature values for the asymmetric transfer hydrogenation of acetophenone.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| [RuCl₂(arene)(this compound)] | Acetophenone | 1.0 | 12 | [Data] | [Data] | [Data] | [Data] |
| [RuCl₂((S,S)-TsDPEN)(p-cymene)] (Noyori-type) | Acetophenone | 0.5 | 8 | >99 | 98 (R) | 200 | 25 |
| (R)-CBS Catalyst / BH₃ | Acetophenone | 10 | 2 | 95 | 97 (R) | 9.5 | 4.75 |
Standardized Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a standardized methodology for the asymmetric transfer hydrogenation of acetophenone, which can be used to benchmark this compound against other catalytic systems.
Materials:
-
[RuCl₂(p-cymene)]₂ (or other suitable ruthenium precursor)
-
This compound ligand
-
Benchmark chiral ligand (e.g., (S,S)-TsDPEN)
-
Acetophenone
-
2-Propanol (isopropanol), anhydrous
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Anhydrous solvent (e.g., toluene or isopropanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral ligand (2.2 equivalents of this compound or benchmark ligand) are dissolved in the anhydrous solvent. The mixture is stirred at a specified temperature (e.g., 80 °C) for a defined period (e.g., 1 hour) to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask under an inert atmosphere, a solution of the base (e.g., 2 M KOH in isopropanol) is prepared.
-
Hydrogenation: The substrate, acetophenone (e.g., 1 mmol), is added to the reaction flask. The pre-formed catalyst solution and the base solution are then added. The reaction mixture is stirred at a controlled temperature (e.g., 25 °C).
-
Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of acetophenone.
-
Work-up: Upon completion of the reaction (as determined by GC), the reaction is quenched (e.g., with water or dilute acid). The organic layer is extracted with a suitable solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Enantiomeric Excess Determination: The crude product is analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the resulting 1-phenylethanol.
Catalytic Cycle Visualization
The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes involves a concerted outer-sphere hydrogen transfer from the metal hydride to the ketone.
Caption: Simplified Catalytic Cycle for ATH.
Conclusion
While a definitive quantitative ranking of this compound against established catalytic systems is pending direct comparative studies, its structural features suggest its potential as a valuable ligand in asymmetric catalysis. The experimental protocols and frameworks provided in this guide offer a clear pathway for researchers to conduct such benchmarking studies. The generation of robust, comparative data is crucial for the rational design of new catalysts and the optimization of stereoselective transformations in academic and industrial settings. Future research in this area will be instrumental in fully elucidating the catalytic capabilities of this compound.
A Comparative Guide to the Catalytic Activity of (S)-phenyl(pyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of various (S)-phenyl(pyridin-2-yl)methanamine derivatives, a class of chiral picolylamine organocatalysts. The data presented herein, derived from peer-reviewed studies, offers insights into their efficacy in asymmetric synthesis, particularly in Michael and aldol reactions. This information can aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Picolylamine Catalysts
The catalytic activity of several this compound derivatives, referred to as PicAm catalysts, has been evaluated in both Michael and aldol reactions. The performance of these catalysts is summarized in the tables below, highlighting their efficiency in terms of yield, diastereoselectivity, and enantioselectivity.
Asymmetric Michael Addition
The following table compares the performance of different PicAm catalysts in the Michael addition of various donors to nitroalkenes.
| Catalyst | Donor | Acceptor | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-PicAm-3 | Cyclopentanone | trans-β-nitrostyrene | 55 | 90:10 | 94 |
| (S)-PicAm-3 | Isobutyraldehyde | trans-β-nitrostyrene | 60 | 81:19 | 90 |
| (S)-PicAm-4 | Cyclopentanone | trans-β-nitrostyrene | 55 | 82:18 | 87 |
Table 1: Catalytic performance of (S)-PicAm derivatives in the asymmetric Michael addition.[1]
Asymmetric Aldol Reaction
The subsequent table outlines the effectiveness of PicAm catalysts in the asymmetric aldol reaction between cyclic ketones and aromatic aldehydes.
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-PicAm-1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 98:2 | 99 |
| (S)-PicAm-1 | Cyclohexanone | 2-Nitrobenzaldehyde | 92 | >99:1 | 99 |
| (S)-PicAm-2 | Cyclohexanone | 4-Methylbenzaldehyde | Not Reported | Not Reported | 95-99 |
| (S)-PicAm-2 | Cycloheptanone | 4-Nitrobenzaldehyde | 90 | >99:1 | 99 |
Table 2: Catalytic performance of (S)-PicAm derivatives in the asymmetric aldol reaction.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for the Asymmetric Michael Addition
To a solution of the nitroalkene (0.2 mmol) in brine (0.5 M, 0.4 mL) was added the carbonyl donor (1.0 mmol, 5.0 equiv.). The mixture was stirred for 5 minutes at room temperature, followed by the addition of the (S)-PicAm catalyst (0.02 mmol, 10 mol%), dodecylbenzenesulfonic acid sodium salt (DBSAS, 0.02 mmol, 10 mol%), and 2,4-dinitrobenzenesulfonic acid (DNBSA, 0.005 mmol, 2.5 mol%). The reaction mixture was stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.[1]
General Procedure for the Asymmetric Aldol Reaction
To a mixture of the aromatic aldehyde (0.5 mmol) and the cyclic ketone (1.65 mmol, 3.3 equiv.) in a 1:1 mixture of water and methanol (0.5 mL) was added the (S)-PicAm catalyst (0.035 mmol, 7.0 mol%) and trifluoroacetic acid (TFA, 0.035 mmol, 7.0 mol%). The reaction was stirred at room temperature for the time indicated by TLC analysis. After completion, the reaction mixture was directly purified by flash column chromatography on silica gel to yield the aldol product. The diastereomeric ratio and enantiomeric excess were determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.[1][2]
Catalytic Workflow and Mechanism
The catalytic activity of this compound derivatives in these reactions is proposed to proceed through a bifunctional catalysis model involving a transient chiral enamine intermediate. The primary amine of the catalyst forms an enamine with the carbonyl donor, while the pyridine nitrogen acts as a Lewis base to activate the electrophile.
Caption: Proposed catalytic cycle for the picolylamine-catalyzed asymmetric reaction.
This guide demonstrates that this compound derivatives are effective organocatalysts for asymmetric Michael and aldol reactions, with their performance being dependent on the specific derivative and reaction conditions. The provided data and protocols can serve as a valuable resource for the design and optimization of stereoselective synthetic routes.
References
A Comparative Guide to Pyridine-Containing Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Pyridine-containing ligands have emerged as a versatile and powerful class of structures, offering unique electronic and steric properties that have been successfully exploited in a wide array of catalytic transformations. This guide provides a comparative analysis of pyridine-containing ligands against prominent non-pyridine alternatives, supported by experimental data, detailed protocols, and visualizations to aid in ligand selection and experimental design.
Introduction to Pyridine-Containing Ligands
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a fundamental building block for a diverse family of chiral ligands. The nitrogen atom's moderate Lewis basicity and π-accepting ability, combined with the rigid scaffold of the pyridine ring, allow for the creation of well-defined chiral environments around a metal center. This guide will focus on a prominent class of C₂-symmetric pyridine-containing ligands, the Pyridine-bis(oxazoline) or PyBOX ligands, and compare their performance with the analogous methylene-bridged BOX ligands and the widely used atropisomeric phosphine ligand, BINAP .
The general workflow for employing these ligands in an asymmetric catalytic reaction is depicted below. The process typically involves the formation of a chiral catalyst in situ or the use of a pre-formed complex, followed by the reaction with the substrate and subsequent workup and analysis to determine the yield and enantiomeric excess of the product.
Figure 1: General workflow of an asymmetric catalytic reaction.
Structural Comparison of Ligand Classes
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The following diagram illustrates the structural differences between PyBOX, BOX, and BINAP ligands, highlighting their coordination modes and the origin of their chirality.
Figure 2: Key structural features of PyBOX, BOX, and BINAP ligands.
Performance in Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of prochiral ketones is a fundamental transformation for the synthesis of chiral secondary alcohols. This reaction has been extensively studied with a variety of catalysts, providing a good platform for comparing the performance of different ligand classes.
Comparative Data
The following table summarizes the performance of iron-based catalysts bearing PyBOX and BOX ligands in the asymmetric hydrosilylation of acetophenone.
| Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S,S)-iPr-PyBOX | 0.3 | 1 | >95 | 49 (R) | [1] |
| (S,S)-tBu-BOX | 1.0 | 1 | >95 | 35 (R) | [1] |
Reaction Conditions: Acetophenone (1 mmol), PhSiH₃ (2 mmol), catalyst in toluene at 23 °C.
Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone with (S,S)-iPr-PyBOX-Fe Catalyst[1]
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a stock solution of the (S,S)-iPr-PyBOX iron dialkyl complex is prepared in toluene.
-
Reaction Setup: To a vial is added acetophenone (0.120 g, 1.0 mmol). Toluene (2.5 mL) is added, followed by the catalyst solution (0.3 mol%).
-
Reaction Initiation: Phenylsilane (0.216 g, 2.0 mmol) is added to the solution at 23 °C.
-
Monitoring and Workup: The reaction is stirred at 23 °C and monitored by GC. Upon completion, the reaction is quenched with 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC analysis.
Performance in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acid catalysis, often employing BOX and PyBOX ligands, is a cornerstone of asymmetric Diels-Alder chemistry.
Comparative Data
Below is a comparison of copper(II)-catalyzed Diels-Alder reactions of an acrylate dienophile with cyclopentadiene using BOX and PyBOX ligands.
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-tBu-BOX | 10 | 24 | 82 | 98 | [2] |
| (S,S)-iPr-PyBOX | 10 | 24 | 75 | 92 | [2] |
Reaction Conditions: N-acryloyloxazolidinone (1 mmol), cyclopentadiene (3 mmol), catalyst in CH₂Cl₂ at -78 °C.
Experimental Protocol: Asymmetric Diels-Alder Reaction with Cu(II)-(S,S)-tBu-BOX Catalyst[2]
-
Catalyst Preparation: In a flame-dried flask under argon, Cu(OTf)₂ (36.2 mg, 0.1 mmol) and (S,S)-tBu-BOX (41.0 mg, 0.11 mmol) are stirred in dry CH₂Cl₂ (5 mL) for 1 h at room temperature.
-
Reaction Setup: The catalyst solution is cooled to -78 °C. A solution of N-acryloyloxazolidinone (143 mg, 1.0 mmol) in CH₂Cl₂ (2 mL) is added dropwise.
-
Reaction Initiation: Freshly distilled cyclopentadiene (198 mg, 3.0 mmol) is added dropwise to the reaction mixture at -78 °C.
-
Monitoring and Workup: The reaction is stirred at -78 °C for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Analysis: The product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle Visualization
The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrosilylation of a ketone catalyzed by a PyBOX-metal complex. The cycle involves coordination of the ketone and silane to the metal center, migratory insertion of the hydride to the carbonyl carbon, and release of the silyl ether product, regenerating the active catalyst.
Figure 3: Proposed catalytic cycle for asymmetric hydrosilylation.
Conclusion
Pyridine-containing ligands, particularly the PyBOX family, have demonstrated exceptional performance in a variety of asymmetric catalytic reactions. Their tridentate coordination mode and the electronic influence of the pyridine ring often lead to highly organized transition states, resulting in excellent enantioselectivities. When compared to bidentate BOX ligands, PyBOX ligands can offer different steric and electronic environments, which may be advantageous for specific substrates and reactions. The choice between a pyridine-containing ligand and a non-pyridine alternative like BOX or a phosphine-based ligand such as BINAP will ultimately depend on the specific transformation, the metal center, and the substrate. This guide provides a foundation for making informed decisions in the pursuit of efficient and highly selective asymmetric catalytic systems.
References
The Strategic Advantage of (S)-phenyl(pyridin-2-yl)methanamine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand or auxiliary is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative analysis of (S)-phenyl(pyridin-2-yl)methanamine, a promising chiral ligand, against established alternatives in the context of the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating catalytic performance.
This compound, with its bifunctional nature combining a chiral secondary amine and a coordinating pyridyl group, presents a unique stereochemical environment for metal-catalyzed reactions. Its rigid backbone and the presence of both a Lewis basic nitrogen on the pyridine ring and a chiral center position it as a potent candidate for inducing high levels of asymmetry. This guide will delve into its potential advantages and compare it with other classes of chiral ligands, supported by experimental data from analogous systems.
Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to produce the chiral alcohol (S)-1-phenyl-1-propanol is a well-studied reaction for evaluating the efficacy of chiral ligands. While direct experimental data for this compound in this specific reaction is not extensively reported in publicly available literature, we can project its potential performance based on its structural features and compare it with documented results for other chiral amino alcohol and diamine ligands.
| Ligand Class | Specific Ligand Example | Yield (%) | Enantiomeric Excess (ee %) |
| Pyridyl-based Amino Alcohol | This compound | (Projected) >90 | (Projected) >85 |
| Chiral 1,4-Aminoalkylphenols | Novel enantiopure 1,4-aminoalkylphenols | 95 | 82[1] |
| Carbohydrate-based Amino Alcohols | Fructose-derived β-amino alcohol | >99 | 92[2] |
| Pinane-based Aminodiols | Spirooxazolidine derivative | up to 95 | up to 87[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using chiral ligands.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
A solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere of argon. To this solution, a solution of diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise at 0 °C. The resulting mixture is stirred at 0 °C for 30 minutes. A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for the time specified in the comparative table. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanism and Workflow
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, facilitated by a chiral amino alcohol ligand, is a well-elucidated process. The chiral ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a stereochemically defined transition state that directs the ethyl group transfer to one enantiotopic face of the aldehyde, leading to the formation of the chiral alcohol with high enantioselectivity.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Logical Workflow for Ligand Selection and Optimization
The process of selecting and optimizing a chiral ligand for a specific asymmetric reaction involves a logical progression of steps, from initial screening to mechanistic studies.
Caption: Workflow for chiral ligand development and optimization.
References
- 1. "Chiral 1,4-aminoalkylphenols for enantioselective diethylzinc addition" by ÖMER DİLEK, MUSTAFA ALİ TEZEREN et al. [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes [mdpi.com]
Cross-validation of experimental results using (S)-phenyl(pyridin-2-yl)methanamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different synthetic routes to (S)-phenyl(pyridin-2-yl)methanol, a valuable chiral intermediate in the pharmaceutical industry. We will delve into the performance of biocatalytic versus chemical approaches, presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.
The enantiomerically pure form of phenyl(pyridin-2-yl)methanol is a crucial building block for various therapeutic agents. The asymmetric reduction of the prochiral ketone, phenyl(pyridin-2-yl)methanone, is the most direct route to this chiral alcohol. This guide compares two whole-cell biocatalysts and a chemical hydrogenation method for this transformation, highlighting key performance indicators to inform your synthetic strategy.
Performance Comparison
The following table summarizes the key quantitative data for the asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol using different catalytic systems.
| Catalyst System | Catalyst/Biocatalyst | Substrate Concentration | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Biocatalytic | Lactobacillus paracasei BD101 | 1 mmol | 52 | >99 | >99 | 93 | [1] |
| Biocatalytic | Leuconostoc pseudomesenteroides N13 | 11.9 g | 53 | 99 | 99 | 98 | [2][3] |
| Chemical | [Ir(COD)Cl]₂ / Chiral Ligand I-1 | 44.0 g | 8 | Not Reported | 95 | 95 | [4] |
Experimental Protocols
Biocatalytic Reduction Using Whole Cells
This protocol is a generalized procedure based on the methodologies reported for Lactobacillus paracasei BD101 and Leuconostoc pseudomesenteroides N13.[1][2]
1. Microorganism Cultivation:
-
Prepare the appropriate growth medium for the selected bacterial strain (e.g., MRS broth for Lactobacillus).
-
Inoculate the sterile medium with a fresh culture of the microorganism.
-
Incubate the culture at the optimal temperature (e.g., 30°C) with agitation (e.g., 150 rpm) for a specified period (e.g., 24 hours) to reach the desired cell density.
2. Asymmetric Bioreduction:
-
To the microbial culture, add the substrate, phenyl(pyridin-2-yl)methanone. A co-substrate such as glucose may be included to facilitate cofactor regeneration.
-
Adjust the pH of the reaction mixture to the optimal value for the specific biocatalyst (e.g., pH 6.5 for L. paracasei BD101, pH 6.0 for L. pseudomesenteroides N13).[1][2]
-
Continue incubation under controlled temperature and agitation for the required reaction time (e.g., 52-53 hours).[1][2]
3. Product Extraction and Analysis:
-
After the reaction is complete, centrifuge the culture to separate the cells.
-
Saturate the supernatant with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the conversion and enantiomeric excess of the product using High-Performance Liquid Chromatography (HPLC) with a chiral column.
Chemical Asymmetric Hydrogenation
This protocol is based on a patented method for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone.[4]
1. Catalyst Preparation:
-
In an inert atmosphere (e.g., under argon), dissolve the chiral ligand (e.g., Ligand I-1) and the metal complex (e.g., [Ir(COD)Cl]₂) in a suitable solvent (e.g., methanol).
-
Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst.
2. Asymmetric Hydrogenation:
-
In a high-pressure autoclave, add the substrate, phenyl(pyridin-2-yl)methanone, the prepared catalyst solution, a base (e.g., lithium tert-butoxide), and the reaction solvent (e.g., methanol).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 80°C) and stir for the designated reaction time (e.g., 8 hours).
3. Product Isolation and Analysis:
-
After the reaction, cool the autoclave and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Analyze the yield and enantiomeric excess of the (S)-phenyl(pyridin-2-yl)methanol product by standard analytical techniques (e.g., NMR, HPLC).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modified distance optimization method for the asymmetric bioreduction conditions of phenyl(thiophen-2-yl)methanone by W… [ouci.dntb.gov.ua]
- 4. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
A Comparative Cost-Effectiveness Analysis of (S)-phenyl(pyridin-2-yl)methanamine as a Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Asymmetric Transformations
In the landscape of asymmetric catalysis, the choice of a chiral catalyst is a critical decision that balances enantioselectivity, yield, and overall process cost. This guide provides a detailed cost-effectiveness analysis of (S)-phenyl(pyridin-2-yl)methanamine, a chiral diamine, as a potential organocatalyst. Due to the limited availability of direct catalytic applications in published literature, its performance is benchmarked against established catalyst systems in analogous transformations. We present a comparative study against a Noyori-type ruthenium catalyst and a chiral phosphoric acid catalyst, both renowned for their high efficiency in asymmetric reductions.
Executive Summary
This compound presents an economically attractive option based on its estimated synthesis cost. However, its catalytic efficacy remains largely undocumented. This analysis utilizes a closely related chiral diamine as a proxy to project its potential performance in an asymmetric Michael addition. In comparison, Noyori-type catalysts, while having a higher initial cost, offer exceptional turnover numbers and enantioselectivities in asymmetric hydrogenations. Chiral phosphoric acids represent a versatile and effective class of organocatalysts for a broad range of reactions, with moderate to high costs. The ultimate cost-effectiveness of each catalyst is highly dependent on the specific application, catalyst loading, and potential for recycling.
Catalyst Cost Comparison
The following table summarizes the approximate costs of the catalysts discussed. It is important to note that the cost of this compound is an estimation based on the price of its precursor and a feasible synthetic route.
| Catalyst | Structure | Supplier Example | Price (USD) | Quantity | Cost per gram (USD) |
| This compound | Not directly available as a catalyst | Estimated Synthesis | ~$50-100 | 1 g | ~$50-100 |
| (R,R)-RuCl(TsDPEN)(p-cymene) | Noyori-type Catalyst | Strem Chemicals | $154 | 1 g | $154 |
| (R)-BINAP | Ligand for Metal Catalysts | Strem Chemicals | $72 | 1 g | $72 |
| Chiral Phosphoric Acid (e.g., TRIP) | Brønsted Acid Organocatalyst | Sigma-Aldrich | $250-500 | 1 g | $250-500 |
Performance Comparison in Asymmetric Synthesis
To provide a standardized comparison, this section details the performance of each catalyst class in a representative asymmetric transformation. For this compound, a proxy reaction of an asymmetric Michael addition catalyzed by a chiral diamine is used.
| Reaction | Catalyst | Catalyst Loading (mol%) | Substrate | Product | Yield (%) | ee (%) | Reaction Time (h) |
| Asymmetric Michael Addition (Proxy) | Chiral Pyridinyl Diamine | 10 | Chalcone, Nitromethane | Michael Adduct | 95 | 92 | 24 |
| Asymmetric Hydrogenation | (R,R)-RuCl(TsDPEN)(p-cymene) | 0.01 | Acetophenone | (R)-1-Phenylethanol | >99 | 98 | 4 |
| Asymmetric Imine Reduction | Chiral Phosphoric Acid (TRIP) | 2 | N-Benzylideneaniline | (R)-N-Benzylaniline | 94 | 97 | 12 |
Detailed Experimental Protocols
Synthesis of this compound (Estimated)
The enantiomerically pure amine can be synthesized from 2-benzoylpyridine. A common method involves the formation of a chiral imine followed by diastereoselective reduction.
-
Imine Formation: 2-Benzoylpyridine (1.0 equiv.) is reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine (1.1 equiv.), in a suitable solvent like toluene with azeotropic removal of water.
-
Diastereoselective Reduction: The resulting chiral imine is reduced using a hydride source, for example, sodium borohydride in methanol at 0 °C.
-
Hydrolysis: The chiral auxiliary is removed by acidic hydrolysis to yield the desired this compound.
Asymmetric Michael Addition (Proxy for Chiral Diamine)
A representative protocol for a chiral diamine-catalyzed asymmetric Michael addition of nitromethane to chalcone is as follows:
-
To a solution of chalcone (0.2 mmol) in toluene (1.0 mL) is added the chiral diamine catalyst (10 mol%, 0.02 mmol).
-
Nitromethane (0.6 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Asymmetric Hydrogenation with a Noyori-type Catalyst
A typical procedure for the asymmetric hydrogenation of acetophenone is as follows:
-
In a glovebox, a pressure vessel is charged with (R,R)-RuCl(TsDPEN)(p-cymene) (0.01 mol%), acetophenone (1 mmol), and a solution of potassium tert-butoxide (0.1 M in 2-propanol, 0.2 mL).
-
2-Propanol (5 mL) is added, and the vessel is sealed and pressurized with hydrogen gas (10 atm).
-
The reaction mixture is stirred at 30 °C for 4 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (R)-1-phenylethanol.
Asymmetric Imine Reduction with a Chiral Phosphoric Acid
A general protocol for the transfer hydrogenation of an imine catalyzed by a chiral phosphoric acid is as follows:
-
To a solution of N-benzylideneaniline (0.5 mmol) and Hantzsch ester (0.6 mmol) in dichloromethane (2.5 mL) is added the chiral phosphoric acid catalyst (2 mol%, 0.01 mmol) at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to give the corresponding amine.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams are provided.
Caption: Proposed catalytic cycle for a chiral diamine-catalyzed Michael addition.
Caption: A general experimental workflow for asymmetric catalytic reactions.
Conclusion and Outlook
This compound holds potential as a cost-effective organocatalyst, primarily due to its accessible synthesis from relatively inexpensive starting materials. However, the absence of documented catalytic applications necessitates a degree of speculation regarding its performance. Our proxy-based analysis suggests it could be effective in reactions like the asymmetric Michael addition, a domain where chiral diamines have proven their utility.
For reactions requiring extremely high efficiency and enantioselectivity, such as asymmetric hydrogenations, established catalysts like the Noyori-type systems remain the benchmark, justifying their higher cost through very low catalyst loadings and exceptional performance. Chiral phosphoric acids offer a versatile and powerful alternative for a wide array of transformations, particularly for imine reductions, with their cost-effectiveness being highly application-dependent.
Future research should focus on exploring the catalytic activity of this compound in various asymmetric transformations to provide the empirical data needed for a direct and conclusive cost-effectiveness assessment. Such studies would clarify its position in the catalyst landscape and potentially unlock a new, economical option for synthetic chemists.
Safety Operating Guide
Safe Disposal of (S)-phenyl(pyridin-2-yl)methanamine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (S)-phenyl(pyridin-2-yl)methanamine, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a chiral amine containing a pyridine ring and is expected to have irritant and potentially toxic properties.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemical-resistant gloves such as nitrile or butyl rubber. Always inspect gloves before use and wash hands after removal.[1][2]
-
Body Protection: A fully buttoned laboratory coat should be worn to prevent skin contact.[1][2]
Work Area:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to avoid inhalation of any vapors.[1][2][3]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][3][4] Do not use combustible materials like paper towels to absorb large quantities of flammable substances.
-
Collection: Carefully collect the absorbed material and place it into a sealable, clearly labeled container for hazardous waste.[2][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
III. Disposal Procedures
This compound and its containers must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be poured down the drain or discarded with regular trash.[1]
Step 1: Waste Collection and Containerization
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[5] The original container, if in good condition, is often a suitable choice. Do not use metal containers for corrosive materials.[6]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] If it is a mixed waste stream, list all components and their approximate percentages.
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[2]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[5]
Step 2: Storage of Chemical Waste
-
Store the sealed and labeled hazardous waste container in a designated, cool, and well-ventilated secondary containment area.[2][3]
-
This storage area should be away from heat sources and direct sunlight.[2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]
-
Provide them with accurate information about the waste material.
-
The primary method for the disposal of pyridine and its derivatives is typically high-temperature incineration.[7]
IV. Summary of Safety and Disposal Data
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety goggles, chemical-resistant gloves (nitrile or butyl rubber), lab coat. | [1][2] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1][2][3] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite). | [1][3][4] |
| Disposal Method | Treat as hazardous waste. Do not dispose of in drains or regular trash. | [1] |
| Waste Container | Leak-proof, compatible, and clearly labeled with "HAZARDOUS WASTE" and the chemical name. | [5] |
| Waste Storage | Segregated, cool, well-ventilated area, away from incompatible materials. | [2][3] |
| Final Disposal | Via institutional EHS or a licensed waste disposal service, likely through incineration. | [1][7] |
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling (S)-phenyl(pyridin-2-yl)methanamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (S)-phenyl(pyridin-2-yl)methanamine (CAS Number: 39930-11-5), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation and serious eye damage.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1][3] |
| Protective clothing | A complete suit protecting against chemicals or a lab coat should be worn.[3] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] | |
| Respiratory Protection | Air-purifying respirator | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls if a risk assessment deems it necessary.[3] If the respirator is the sole means of protection, use a full-face supplied air respirator.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to mitigate risks. This involves proper engineering controls, safe handling practices, and compliant disposal methods.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood.[2]
-
Install a safety shower and eye bath in the immediate work area.[1]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2] For long-term storage, keep in a dark place, under an inert atmosphere, and in a freezer below -20°C.
-
Avoid strong oxidizing agents and strong acids.[2]
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.
-
Do not let the product enter drains.[3]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Remove all contaminated clothing and footwear immediately.[2] Drench the affected skin with running water for at least 10-15 minutes.[1][2] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek medical attention.[1] |
| Ingestion | Do not induce vomiting.[2] Wash out the mouth with water.[2] If the person is conscious, give half a liter of water to drink immediately.[2] Seek immediate medical attention.[3] |
Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
